molecular formula C21H27ClN2O2 B1673990 Hydroxyzine CAS No. 68-88-2

Hydroxyzine

Cat. No.: B1673990
CAS No.: 68-88-2
M. Wt: 374.9 g/mol
InChI Key: ZQDWXGKKHFNSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyzine is a N-alkylpiperazine that is piperzine in which the nitrogens atoms are substituted by 2-(2-hydroxyethoxy)ethyl and (4-chlorophenyl)(phenyl)methyl groups respectively. It has a role as a H1-receptor antagonist, an anxiolytic drug, a dermatologic drug, an antipruritic drug and an anticoronaviral agent. It is a N-alkylpiperazine, a hydroxyether and a member of monochlorobenzenes.
This compound is a first-generation histamine H1-receptor antagonist of the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, and antiemetic properties. It was first developed in 1955, and has since remained a relatively common treatment for allergic conditions such as pruritus, urticaria, dermatoses, and histamine-mediated pruritus. The active metabolite of this compound, [cetirizine], is also available as an active ingredient in allergic medications, and is responsible for much of its this compound's antihistaminic effect. This compound is also used for generalized anxiety disorder, tension caused by psychoneurosis, and other conditions with manifestations of anxiety.
This compound is an Antihistamine. The mechanism of action of this compound is as a Histamine Receptor Antagonist.
This compound is a first generation antihistamine that is used largely for symptoms of itching, nausea, anxiety and tension. This compound has not been linked to instances of clinically apparent acute liver injury.
This compound is a piperazine derivative with antihistamine, antiemetic, and anxiolytic properties. This compound's antihistaminic effect is due to its metabolite, cetirizine, a potent H1 receptor antagonist and selective inhibitor of peripheral H1 receptors. This agent competes with histamine for binding at H1-receptor sites on the effector cell surface. The sedative properties of this compound occur as a result of suppression of certain subcortical regions of the brain. Secondary to its central anticholinergic actions, this compound may be effective as an antiemetic.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1956 and has 6 approved and 3 investigational indications.
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite cetirizine, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.
See also: Cetirizine (narrower);  Meclizine (related);  Cinnarizine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDWXGKKHFNSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride)
Record name Hydroxyzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023137
Record name Hydroxyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

220 °C at 0.5 mm Hg
Record name HYDROXYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L
Record name HYDROXYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydroxyzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine
Record name HYDROXYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil

CAS No.

68-88-2
Record name (±)-Hydroxyzine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydroxyzine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyzine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S50YM8OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROXYZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydroxyzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200C, 190 °C
Record name Hydroxyzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxyzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hydroxyzine in Neuronal Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyzine, a first-generation piperazine antihistamine, has long been utilized for its anxiolytic and sedative properties in addition to its primary indication for allergic conditions.[1] This guide provides a comprehensive technical overview of the molecular and neuronal mechanisms underpinning this compound's effects on the central nervous system (CNS). The primary mechanism of action is its potent inverse agonism at the histamine H1 receptor.[2][3] However, its therapeutic profile, particularly its anxiolytic effects, is distinguished from other antihistamines by its additional, albeit weaker, antagonism of serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2][4][5] This multi-receptor engagement results in a complex modulation of downstream signaling cascades, neuronal excitability, and circuit-level activity, primarily within subcortical regions of the CNS.[1][6] Understanding these intricate pathways is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This document synthesizes current knowledge, presents key experimental methodologies for its study, and outlines future research directions.

Molecular Targets of this compound in the Central Nervous System

This compound's pharmacological profile is characterized by its interaction with multiple G-protein coupled receptors (GPCRs) within the CNS. Its ability to readily cross the blood-brain barrier allows for significant engagement with these central receptors.[2]

Primary Target: Histamine H1 Receptor (H1R) Inverse Agonism

The principal mechanism of this compound is its action as a potent inverse agonist at the H1 receptor.[1][3] Inverse agonism implies that, in addition to blocking the action of the endogenous agonist histamine, this compound reduces the receptor's basal, constitutive activity. This action is fundamental to both its sedative and antihistaminic effects.[1] Positron Emission Tomography (PET) studies have demonstrated that a single 30 mg dose of this compound can lead to a 67.6% occupancy of brain H1 receptors, a level strongly correlated with subjective sleepiness and cognitive decline.[2]

Key Secondary Targets for Anxiolysis

Unlike other first-generation antihistamines, this compound's efficacy in treating anxiety is attributed to its broader receptor interaction profile.[2][7]

  • Serotonin 5-HT2A Receptor Antagonism: this compound acts as an antagonist at 5-HT2A receptors.[2][4][5] This mechanism is shared with several atypical antipsychotic and anxiolytic agents. Blockade of 5-HT2A receptors in key brain regions, such as the prefrontal cortex and amygdala, is thought to contribute significantly to its anxiolytic and calming effects.[4][]

  • Dopamine D2 Receptor Antagonism: The drug also exhibits weak antagonism at D2 receptors.[2][4][5] While not as potent as its H1R or 5-HT2A activity, this interaction may contribute to its sedative and anxiolytic properties by modulating dopaminergic pathways involved in arousal and motivation.

  • α1-Adrenergic Receptor Antagonism: Weak antagonism at α1-adrenergic receptors can also contribute to sedation and a reduction in the "fight or flight" response.[2][]

The following table summarizes the receptor binding profile of this compound.

Receptor TargetActionRelative AffinityPrimary Associated Effects
Histamine H1Inverse AgonistHighSedation, Antihistamine
Serotonin 5-HT2AAntagonistModerateAnxiolysis, Sedation
Dopamine D2AntagonistLowSedation, Anxiolysis
α1-AdrenergicAntagonistLowSedation
Muscarinic AcetylcholineAntagonistVery LowMinimal Anticholinergic Side Effects

Downstream Signaling Pathways

This compound's binding to its primary and secondary receptor targets initiates a cascade of intracellular signaling events that ultimately alter neuronal function. The most significant of these is the modulation of the Gq/11 signaling pathway, which is coupled to both H1 and 5-HT2A receptors.

Upon binding of an agonist like histamine or serotonin, H1 and 5-HT2A receptors activate the Gq/11 family of G-proteins.[9] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[10] DAG, along with the elevated Ca²+, activates protein kinase C (PKC).[10] This cascade leads to a wide range of cellular responses, including neuronal depolarization, neurotransmitter release, and changes in gene expression.

By acting as an inverse agonist/antagonist, this compound blocks this entire pathway, preventing the generation of IP3 and DAG, thereby stabilizing intracellular calcium levels and reducing PKC activation. This leads to a hyperpolarization or stabilization of the neuronal membrane, making it less likely to fire action potentials.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor H1 / 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Neuronal Excitation PKC->Cellular_Response Phosphorylates Targets This compound This compound This compound->Receptor Blocks Histamine Histamine / Serotonin Histamine->Receptor Activates

Figure 1: this compound's blockade of the Gq/11 signaling pathway.

Neuroanatomical and Circuit-Level Effects

The therapeutic and side effects of this compound are a direct consequence of its actions within specific neuronal circuits.

The Tuberomammillary Nucleus (TMN) and Arousal

The primary source of histamine in the brain is the tuberomammillary nucleus (TMN) of the hypothalamus.[11][12] These neurons project widely throughout the CNS and are crucial for maintaining wakefulness and arousal.[11][13][14][15] By blocking H1 receptors on post-synaptic neurons that receive input from the TMN, this compound dampens this arousal signal, leading to its characteristic sedative effects.[] This is the core mechanism behind its use as a hypnotic and the reason for somnolence as a common side effect.

Modulation of Cortical and Limbic Circuits in Anxiety

The anxiolytic effects of this compound are more complex and likely involve the interplay between its antihistaminic and antiserotonergic properties within limbic structures such as the amygdala, hippocampus, and prefrontal cortex.

  • Amygdala: This region is central to fear and anxiety processing. Both histamine and serotonin modulate amygdalar activity. By antagonizing H1 and 5-HT2A receptors, this compound can reduce neuronal hyperexcitability in the amygdala, thus blunting the fear response.

  • Hippocampus and Prefrontal Cortex: These areas are involved in the cognitive appraisal of threats and emotional regulation. 5-HT2A receptor antagonism in these regions can enhance the release of other neurotransmitters like dopamine and norepinephrine, which, in a balanced manner, can improve mood and reduce anxiety.[16] Studies in mice have shown that this compound can increase serotonin levels in the hippocampus and cerebral cortices.[17]

Experimental Validation and Methodologies

The mechanisms described above have been elucidated through a variety of in vitro and in vivo experimental techniques. For drug development professionals, understanding these protocols is key to evaluating novel compounds.

Workflow for Characterizing a Novel Anxiolytic Agent

experimental_workflow A Step 1: In Vitro Receptor Binding Assay B Step 2: Brain Slice Electrophysiology A->B Confirm functional antagonism C Step 3: In Vivo Microdialysis B->C Validate effect on neuronal firing in vitro D Step 4: Behavioral Assays (e.g., Elevated Plus Maze) C->D Correlate neurochemical changes with behavior

Figure 2: A typical experimental workflow for preclinical evaluation.
Protocol: In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol provides a method to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of a freely moving animal in response to this compound administration.[18][19]

Objective: To quantify extracellular levels of serotonin and dopamine in the prefrontal cortex following intraperitoneal (i.p.) administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2mm membrane)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • Male Wistar rats (250-300g)

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeted to the medial prefrontal cortex.

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[19]

    • Allow a 90-120 minute stabilization period for the blood-brain barrier to reseal and for baseline neurotransmitter levels to stabilize.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples every 20 minutes into vials containing an antioxidant solution.

    • After collecting 3-4 stable baseline samples, administer this compound (e.g., 3 mg/kg, i.p.).[17]

    • Continue collecting dialysate samples for at least 2 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of serotonin and dopamine.[17]

    • The system separates neurotransmitters based on their retention time, and the electrochemical detector measures the current produced by their oxidation, which is proportional to their concentration.[17]

  • Data Analysis:

    • Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine the significance of any changes.

Self-Validation: The protocol's integrity is maintained by ensuring a stable baseline before drug administration. The use of a vehicle control group is essential to confirm that observed changes are due to the drug and not the injection procedure or time. Post-mortem histological verification of the probe placement is mandatory.

Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This technique allows for the direct measurement of a drug's effect on the electrical properties of individual neurons.[20][21][22]

Objective: To determine if this compound alters the intrinsic excitability of pyramidal neurons in the basolateral amygdala (BLA).

Materials:

  • Vibrating microtome (vibratome)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Micromanipulators

  • Borosilicate glass capillaries for pipettes

  • Artificial cerebrospinal fluid (aCSF), ice-cold and carbogenated (95% O₂, 5% CO₂)

  • Intracellular pipette solution

Methodology:

  • Brain Slice Preparation: [23][24]

    • Rapidly decapitate a mouse and dissect the brain into ice-cold, carbogenated aCSF.

    • Use a vibratome to cut 300 µm thick coronal slices containing the amygdala.

    • Transfer slices to a holding chamber with carbogenated aCSF at 32°C for 30 minutes, then allow to equilibrate to room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.

    • Using DIC optics, identify a pyramidal-shaped neuron in the BLA.

    • Approach the neuron with a glass pipette (3-5 MΩ resistance) filled with intracellular solution.

    • Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.[21]

  • Data Acquisition:

    • In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and measure intrinsic properties (e.g., resting membrane potential, input resistance, action potential threshold, firing frequency).

    • Obtain a stable baseline recording.

    • Bath-apply this compound (e.g., 10 µM) to the perfusion solution and repeat the current-step protocol after 10-15 minutes of drug application.

  • Data Analysis:

    • Analyze the recordings to compare neuronal properties before and after this compound application. A reduction in firing frequency in response to depolarizing steps would indicate that this compound decreases neuronal excitability.

Self-Validation: Stable baseline recordings are crucial. The reversal of drug effects after a "washout" period with drug-free aCSF confirms that the observed changes are specific to the compound and not due to the deterioration of the slice or recording.

Synthesis and Future Directions

This compound's mechanism of action is a compelling example of how a multi-target pharmacological profile can yield therapeutic benefits distinct from more selective agents. Its primary inverse agonism at H1 receptors drives its sedative effects, while the crucial addition of 5-HT2A antagonism is likely responsible for its anxiolytic properties.[2][5] This dual action allows it to reduce hyperarousal and anxiety without engaging the GABAergic system, thus avoiding the dependence liability of benzodiazepines.[16]

Future research should focus on:

  • Receptor Subtype Selectivity: Developing compounds with higher selectivity for 5-HT2A over H1 receptors to potentially isolate anxiolytic effects while minimizing sedation.

  • Circuit-Specific Modulation: Utilizing advanced techniques like optogenetics and chemogenetics to dissect the precise neuronal circuits through which this compound mediates its anxiolytic versus its sedative effects.

  • PET Imaging: Conducting more detailed PET studies to quantify the in vivo occupancy of 5-HT2A and D2 receptors at clinically relevant doses of this compound to better correlate receptor engagement with clinical outcomes.

By building upon the foundational knowledge of this compound's mechanism, the field can continue to develop safer and more effective treatments for anxiety and related disorders.

References

  • This compound - Wikipedia. (n.d.).
  • This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • What is the mechanism of this compound Pamoate? (2024, July 17). Patsnap Synapse.
  • This compound Pamoate (Vistaril): Uses, Side Effects, Dosage. (2023, September 8). Talkspace.
  • This compound: Definition, Mechanism of Action and Application. (n.d.). BOC Sciences.
  • Effects of the histamine H1 receptor antagonist this compound on hERG K+ channels and cardiac action potential duration. (2011, September 5). PMC - NIH.
  • This compound | C21H27ClN2O2 | CID 3658. (n.d.). PubChem - NIH.
  • What is the mechanism of action of this compound (this compound) for generalized anxiety disorder (GAD)? (2025, February 26). Dr.Oracle.
  • Effects of the Histamine H(1) Receptor Antagonist this compound on hERG K(+) Channels and Cardiac Action Potential Duration. (n.d.). PubMed.
  • Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. (n.d.).
  • This compound. (2024, February 3). PsychDB.
  • This compound for Patients with Anxiety and/or Anxiety with Comorbid Insomnia. (2020, July 23).
  • This compound H1-Antihistamine Action. (2017, September 18). SMPDB.
  • Brain Slice Preparation for electrophysiology patch-clamp recording. (2025, December 17). Protocols.io.
  • Bilastine vs. This compound: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers. (2014, October 20). PubMed Central.
  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (n.d.). Analytical Chemistry.
  • Canonical Gq/11–PLC–Ca²⁺ signaling pathway of vagal oxytocin receptors... (n.d.). ResearchGate.
  • Adverse central nervous system effects of older antihistamines in children. (n.d.). PubMed.
  • The histaminergic tuberomammillary nucleus is critical for motivated arousal. (2010, June 1). PubMed.
  • Functions and regulatory mechanisms of Gq-signaling pathways. (n.d.). SciSpace.
  • A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. (2025, March 26).
  • Central nervous system-impairing effects of this compound as a function of histamine availability. (2013, January 4). Maastricht University.
  • The histaminergic tuberomammillary nucleus is critical for motivated arousal. (2025, August 10). ResearchGate.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC - PubMed Central.
  • This compound for Anxiety: Side Effects, Dosage, and More. (2023, August 14). Online Psychiatrists.
  • Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023, March 15). YouTube.
  • Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. (2017, September 12). JoVE.
  • This compound inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation. (n.d.). PubMed.
  • Guide to Slice Electrophysiology. (n.d.). GitHub Pages.
  • Neurotransmitter analysis and On-line Microdialysis (OMD). (n.d.). Antec Scientific.
  • Histamine neurons in the tuberomamillary nucleus: a whole center or distinct subpopulations? (n.d.). Frontiers.
  • Whole-cell Patch-clamp Recordings in Brain Slices. (2016, June 15). PubMed.
  • Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. (2021, June 20). Bio-protocol.
  • This compound – Knowledge and References. (n.d.). Taylor & Francis.
  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024, March 11). RSC Publishing.
  • Hypothalamic Tuberomammillary Nucleus Neurons: Electrophysiological Diversity and Essential Role in Arousal Stability. (2017, September 27). PubMed.
  • Tuberomammillary nucleus – Knowledge and References. (n.d.). Taylor & Francis.
  • Functions and regulatory mechanisms of Gq-signaling pathways. (n.d.). PubMed.
  • Downstream pathways and effector channels for Gq/11, Gs, and Gi protein... (n.d.). ResearchGate.

Sources

Technical Whitepaper: Preclinical Evaluation of Hydroxyzine Anxiolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyzine is a first-generation antihistamine with a distinct pharmacological profile that differentiates it from benzodiazepines (BZDs) and SSRIs. While widely prescribed for generalized anxiety disorder (GAD), its preclinical evaluation is fraught with a specific confounder: sedation mimicking anxiolysis .

The mechanism of action—primarily H1 inverse agonism combined with 5-HT2A antagonism —requires a tailored experimental design. Standard anxiety models like the Elevated Plus Maze (EPM) rely on motor exploration. If a subject is sedated (H1 blockade), they may move less, potentially masking anxiolytic effects or generating false positives depending on the metric used.

This guide provides a rigorous, self-validating framework to isolate this compound’s anxiolytic properties from its sedative baseline using a multi-assay behavioral battery.

Pharmacological Mechanism & Model Rationale

To design the correct experiment, one must understand the target. This compound does not act on GABA-A receptors directly, meaning it lacks the immediate "disinhibition" seen with Diazepam.

  • Primary Target (H1 Receptor): Inverse agonism reduces central histaminergic tone.[1] This lowers cortical arousal, leading to sedation and a "calming" effect.

  • Secondary Target (5-HT2A Receptor): Antagonism at this receptor is clinically validated to reduce anxiety and prevent the worsening of anxiety symptoms, similar to the mechanism of atypical antipsychotics and some antidepressants.

The Experimental Challenge: In the Elevated Plus Maze (EPM) , anxiolysis is defined by increased exploration of open arms.

  • True Anxiolysis: Subject enters open arms because fear is reduced.

  • Sedation Confounder: Subject remains in closed arms (safe zone) simply because it is too sedated to explore, or moves slowly, reducing total entries.

Therefore, the "Gold Standard" protocol for this compound MUST include a locomotor control.

Mechanistic Pathway Diagram

Hydroxyzine_Mechanism This compound This compound H1 H1 Receptor (Inverse Agonist) This compound->H1 5 5 This compound->5 Histamine Reduced Central Histamine Tone H1->Histamine HT2A 5-HT2A Receptor (Antagonist) Excitability Reduced Cortical Excitability HT2A->Excitability Modulatory Histamine->Excitability Sedation SEDATION (Confounding Variable) Histamine->Sedation Major Pathway Anxiolysis ANXIOLYSIS (Therapeutic Endpoint) Excitability->Anxiolysis

Figure 1: Dual-pathway mechanism of this compound. Note that H1 blockade drives both sedation and anxiolysis, necessitating careful dose titration.

Critical Experimental Protocols

Protocol A: The "Sedation Check" (Open Field Test)

Before assessing anxiety, you must define the "Sedation Threshold" dose. This ensures that any reduction in movement in anxiety tests is not due to motor impairment.

Objective: Determine the Maximum Non-Sedating Dose (MNSD).

  • Subjects: Male C57BL/6J mice (8-10 weeks) or Wistar Rats.

  • Acclimatization: 1 hour in the testing room (dim red light).

  • Dosing Groups (IP, n=10):

    • Vehicle (Saline).[2]

    • This compound 1.0 mg/kg.[3]

    • This compound 3.0 mg/kg.[4]

    • This compound 10.0 mg/kg.

    • Positive Control: Diazepam 1.0 mg/kg.

  • Wait Time: 30 minutes post-injection (Peak plasma levels).

  • Procedure:

    • Place subject in center of Open Field arena (40x40cm).

    • Record for 10 minutes.

  • Analysis:

    • Total Distance Traveled (cm): If significantly lower than Vehicle, the dose is sedating.

    • Center Time: Secondary measure of anxiety.

Decision Gate: Select the highest dose that does not statistically reduce Total Distance Traveled for the subsequent anxiety assays.

Protocol B: Elevated Plus Maze (EPM)

This is the primary efficacy model.

Apparatus:

  • Two open arms (30x5cm), two closed arms (30x5x15cm).

  • Elevated 40cm above floor.

  • Illumination: 100 lux (Open arms), <10 lux (Closed arms).

Step-by-Step Workflow:

  • Preparation: Clean maze with 70% ethanol between subjects to remove olfactory cues.

  • Dosing: Administer the MNSD (determined in Protocol A) IP, 30 mins prior.

  • Placement: Place animal in the central zone, facing an open arm.[5]

  • Recording: 5-minute duration. Video tracking (e.g., EthoVision or AnyMaze) is mandatory.

  • Key Metrics:

    • % Time in Open Arms: (Time Open / Total Time) * 100.

    • % Open Arm Entries: (Open Entries / Total Entries) * 100.

    • Closed Arm Entries: Crucial Control. If this decreases significantly, the animal is sedated, invalidating the "anxiolytic" result.

Protocol C: Light/Dark Box (LDB)

A validation assay that relies less on motor coordination than the EPM and more on the conflict between exploration and aversion to light.

Apparatus:

  • Light chamber (White PVC, 400 lux).

  • Dark chamber (Black PVC, <5 lux).

  • Small connecting door.

Procedure:

  • Dosing: Administer this compound (e.g., 3 mg/kg IP) 30 mins pre-test.

  • Start: Place mouse in the Light chamber (creates immediate conflict).

  • Duration: 10 minutes.

  • Endpoint: Latency to enter dark chamber (not useful for anxiolysis), Number of Transitions (Anxiolytic = Increased), and Time in Light (Anxiolytic = Increased).

Data Presentation & Interpretation

When reporting results, use the following structure to prove you have distinguished anxiolysis from sedation.

Table 1: Expected Outcome Matrix for this compound (3 mg/kg IP in Mice)

MetricThis compound (Anxiolytic)False Positive (Sedation)Vehicle
EPM: % Open Arm Time Increase (↑) Decrease/No ChangeBaseline
EPM: Total Entries No Change (=)Decrease (↓) Baseline
LDB: Time in Light Increase (↑) Decrease (↓)Baseline
OFT: Total Distance No Change (=)Decrease (↓) Baseline

Technical Insight: If this compound at 10 mg/kg increases Open Arm Time but decreases Total Entries by >30%, the result is confounded. You must report this as "Anxiolysis with Sedative Component." True anxiolysis is best observed at 1-3 mg/kg where motor activity remains stable.

Experimental Workflow Diagram

This diagram illustrates the sequential logic required to validate the study.

Workflow cluster_assays Behavioral Battery (Sequential or Separate Cohorts) Start Study Start Acclim Acclimatization (1 Hour, Red Light) Start->Acclim Dosing Dosing (IP) - Vehicle - this compound (1, 3, 10 mg/kg) - Diazepam (Control) Acclim->Dosing Wait Wait 30 Mins (PK Absorption) Dosing->Wait OFT 1. Open Field Test (Locomotor Check) Wait->OFT Decision Is Locomotion Reduced? OFT->Decision EPM 2. Elevated Plus Maze (Anxiety Assay) Decision->EPM No (Valid Dose) Analyze Data Analysis (Normalize for Activity) Decision->Analyze Yes (Sedative Dose) LDB 3. Light/Dark Box (Validation) EPM->LDB Confirmation LDB->Analyze

Figure 2: Sequential workflow ensuring locomotor validation precedes anxiety testing.

References

  • Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Establishes 3 mg/kg as an effective anxiolytic dose in mice without significant sedation.

  • This compound | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to Pharmacology URL:[Link] Context: Defines the primary mechanism as H1 inverse agonism and secondary 5-HT2A affinity.

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Source: Nature Protocols / NIH URL:[Link] Context: Provides the "Gold Standard" protocol for EPM validation.

  • The Light–Dark Box Test in the Mouse. Source: Springer Nature Experiments URL:[Link] Context: Detailed methodology for the Light/Dark Box assay.

  • Absence of amnesia induction in mice with this compound. Source: PubMed URL:[6][Link] Context: Differentiates this compound from Benzodiazepines regarding cognitive side effects (amnesia).

Sources

Hydroxyzine: A Pharmacodynamic & Experimental Benchmark in First-Generation Antihistamine Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyzine (Atarax, Vistaril) occupies a unique niche in psychopharmacology and immunology research. While classified as a first-generation H1-antihistamine, its utility extends far beyond simple allergy models. It serves as a critical inverse agonist probe for investigating constitutive H1 receptor activity and acts as a gold-standard positive control in anxiolytic drug discovery due to its specific off-target profile (5-HT2A antagonism). This guide dissects the technical specifications, receptor affinity profiles, and validated experimental protocols for researchers utilizing this compound as a benchmark compound.

Part 1: Pharmacodynamics & Molecular Mechanism

The H1 Inverse Agonist Mechanism

Unlike neutral antagonists that merely block ligand binding, this compound functions as a potent inverse agonist .[1][2][3] It binds to the H1 receptor and stabilizes it in an inactive conformation (


), thereby reducing the receptor's constitutive (basal) activity even in the absence of histamine.
  • Signaling Impact: This suppression downregulates the Gq/11-mediated pathway, reducing phospholipase C (PLC) activity, inositol triphosphate (IP3) generation, and subsequent intracellular calcium release.

  • Downstream Effects: Recent research indicates this mechanism also inhibits the NF-kB pathway, providing anti-inflammatory effects independent of histamine blockade.

Receptor Affinity Profile (Ki Values)

This compound’s "dirty drug" profile—interacting with serotonergic and dopaminergic systems—is precisely what makes it a valuable tool for modeling sedation and anxiolysis in rodents.

Table 1: this compound Receptor Binding Affinity Profile

Target ReceptorAffinity (

)
MechanismResearch Relevance
Histamine H1 2.0 – 19 nM Inverse Agonist Primary mechanism; suppression of constitutive activity.
5-HT2A ~50 nMAntagonistContributes to anxiolytic effects; comparable to some atypical antipsychotics.[1]
hERG (K+ Channel) ~160 nM (

)
BlockerSafety pharmacology; marker for QT prolongation risk.
Dopamine D2 ~378 nMAntagonistWeak antidopaminergic activity; relevant for high-dose behavioral studies.
Alpha-1 Adrenergic ~460 nMAntagonistContributes to sedative and hypotensive side effects in in vivo models.
Muscarinic (mACh) ~3,800 nMAntagonistLow affinity relative to H1, but sufficient to cause anticholinergic effects at high doses.

Note:


 values are derived from radioligand binding assays in human or rat tissue. Values may vary based on tissue source and experimental conditions.
Signaling Pathway Visualization

The following diagram illustrates the mechanistic shift this compound imposes on the H1 receptor equilibrium, distinguishing it from a neutral antagonist.

H1_Signaling H1_Active H1 Receptor (Active Conformation) H1_Inactive H1 Receptor (Inactive Conformation) H1_Active->H1_Inactive Equilibrium Gq Gq/11 Protein H1_Active->Gq Constitutive Activity Histamine Histamine (Endogenous Ligand) Histamine->H1_Active Stabilizes This compound This compound (Inverse Agonist) This compound->H1_Inactive Stabilizes (High Affinity) This compound->Gq Suppresses Basal Signaling PLC PLC Activation Gq->PLC Pro-inflammatory Cascade NFkB NF-kB / Inflammation PLC->NFkB Pro-inflammatory Cascade

Figure 1: this compound stabilizes the inactive H1 state, suppressing constitutive Gq signaling and downstream inflammatory markers.

Part 2: Pharmacokinetics in Research Context

Metabolism & Active Metabolites

Researchers must account for the rapid metabolic conversion of this compound to cetirizine (a carboxylic acid metabolite).

  • Cetirizine Accumulation: In in vivo studies, effects observed after 2+ hours may be partially attributable to cetirizine. However, unlike this compound, cetirizine has negligible blood-brain barrier (BBB) penetration.

  • Experimental Implication: If the study targets CNS effects (anxiety, sedation), this compound is the active agent.[4] If the study targets peripheral inflammation, cetirizine may confound results.

CYP2D6 Inhibition

This compound is a competitive inhibitor of CYP2D6 (


).
  • Protocol Warning: Avoid co-administration with CYP2D6 substrates (e.g., codeine, fluoxetine, metoprolol) in metabolic interaction studies unless investigating that specific interaction.

Part 3: Experimental Protocols

Protocol A: Anxiety Model (Murine Elevated Plus Maze)

This compound is widely used as a positive control for anxiolytic activity without the severe motor impairment seen with high-dose benzodiazepines.

Objective: Validate anxiolytic-like behavior in Swiss Albino mice.

  • Preparation:

    • Vehicle: Saline (0.9% NaCl) or 5% Tween 80 if solubility is an issue (this compound HCl is water-soluble).

    • Dose: 3.0 mg/kg (Intraperitoneal - IP).

    • Volume: 10 mL/kg body weight.

  • Administration:

    • Administer vehicle (control group) or this compound (experimental group) 30–60 minutes prior to testing.

  • Apparatus (EPM):

    • Two open arms (

      
       cm) and two closed arms (
      
      
      
      cm).
    • Elevated 40–50 cm above the floor.

  • Procedure:

    • Place mouse in the center facing an open arm.

    • Record behavior for 5 minutes via video tracking.

  • Endpoints:

    • % Time in Open Arms: Increased time indicates anxiolysis.

    • Total Entries: Monitor for sedation (reduced total entries suggests locomotor impairment).

Protocol B: Histamine-Induced Wheal & Flare (Human Translational)

The "gold standard" for assessing peripheral H1 blockade duration and potency.

  • Baseline: Establish baseline skin reactivity with 10 mg/mL histamine phosphate (prick test).

  • Dosing: Administer single oral dose of this compound (25 mg).

  • Challenge: Perform histamine prick tests at

    
     hours post-dose.
    
  • Measurement:

    • Trace the wheal (edema) and flare (erythema) perimeters.

    • Calculate Area (

      
      ).
      
  • Validation: Significant suppression (

    
    ) of wheal area should be observed between 2–12 hours.
    
Experimental Workflow Diagram

The following flowchart outlines the logic for selecting this compound as a control in behavioral assays.

Workflow Start Select Assay Type Type Anxiety vs. Sedation? Start->Type Anxiety Anxiety Model (EPM / Light-Dark) Type->Anxiety Anxiety Sedation Sedation Model (Locomotor Activity) Type->Sedation Sedation Dose_Anx Dose: 1.5 - 3.0 mg/kg (IP) Anxiety->Dose_Anx Dose_Sed Dose: > 10 mg/kg (IP) Sedation->Dose_Sed Measure Measure: Time in Open Arms Dose_Anx->Measure Control Compare vs. Benzodiazepine Measure->Control Validation

Figure 2: Decision matrix for this compound dosing in murine behavioral pharmacology.

Part 4: References

  • IUPHAR/BPS Guide to Pharmacology. this compound Ligand Page. [Link]

  • Guaiana, G., et al. (2010). this compound for generalised anxiety disorder. Cochrane Database of Systematic Reviews. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: actions on neurotransmitter receptors.[3] Journal of Allergy and Clinical Immunology.[3][5] (Establishes receptor affinity profile). [Link]

  • Hamelin, B., et al. (1998). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists.[6] Drug Metabolism and Disposition.[1][3][6][7] [Link]

  • Guo, J., et al. (2011). Effects of the histamine H1 receptor antagonist this compound on hERG K+ channels and cardiac action potential duration. Acta Pharmacologica Sinica. [Link]

  • Kumar, A., et al. (2016). Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. Journal of Basic and Clinical Pharmacy. [Link]

Sources

Exploring the anticholinergic effects of Hydroxyzine at the molecular level

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyzine is a first-generation antihistamine belonging to the piperazine class, widely utilized for its anxiolytic and antipruritic properties.[1] While its primary therapeutic target is the Histamine H1 receptor (inverse agonism), its clinical utility is often limited by a secondary pharmacologic profile: antagonism of Muscarinic Acetylcholine Receptors (mAChRs).

This technical guide explores the molecular basis of this "off-target" activity. We analyze the structural determinants that allow this compound to bind mAChRs, contrast its affinity profile with its metabolite Cetirizine, and provide validated experimental protocols for quantifying these interactions. This document serves as a blueprint for researchers investigating G-Protein Coupled Receptor (GPCR) selectivity and anticholinergic burden.

Molecular Interaction Profile

The Receptor Landscape

This compound operates within the Class A GPCR family. Its therapeutic effect stems from stabilizing the inactive state of the H1 receptor. However, the structural homology between the transmembrane domains of H1 and the muscarinic M1-M5 receptors facilitates cross-reactivity.

  • Primary Target: Histamine H1 Receptor (

    
     nM).[2]
    
  • Off-Target: Muscarinic Acetylcholine Receptors (

    
     nM).
    
Quantitative Binding Affinity

To understand the anticholinergic potential, one must compare this compound against a "pure" anticholinergic (Atropine), a highly anticholinergic antihistamine (Diphenhydramine), and its own metabolite (Cetirizine).

Table 1: Comparative Binding Affinities (


) at Human Receptors 
CompoundH1 Receptor

(nM)
mAChR (Non-selective)

(nM)
Selectivity Ratio (mAChR/H1)BBB Penetration
This compound ~2.0~3,8001,900High
Diphenhydramine ~12.0~28023High
Cetirizine ~6.0>10,000>1,600Low
Atropine >10,000~1.0<0.001High

Data synthesized from Kubo et al. (1987) and IUPHAR/BPS Guide to Pharmacology.

Analysis: While this compound has a lower affinity for mAChRs than Diphenhydramine (3,800 nM vs 280 nM), it is still sufficient to cause clinical side effects (xerostomia, sedation) because therapeutic dosing often results in plasma concentrations that breach this occupancy threshold. The high blood-brain barrier (BBB) permeability of this compound exacerbates central anticholinergic effects (cognitive impairment), unlike Cetirizine.

Structural Determinants & Metabolism (SAR)

The transition from this compound to Cetirizine represents a masterclass in medicinal chemistry regarding receptor selectivity.

  • The Scaffold: this compound features a piperazine ring and a lipophilic diphenylmethane moiety. This lipophilicity drives BBB penetration.

  • The Interaction: The terminal alcohol group on this compound allows for hydrophobic interaction within the mAChR orthosteric pocket.

  • The Metabolic Switch: In the liver, this compound is oxidized to Cetirizine. The terminal alcohol becomes a carboxylic acid .

    • Effect 1: The molecule becomes zwitterionic (net neutral but charged parts).

    • Effect 2: It loses affinity for the hydrophobic mAChR pocket due to electrostatic repulsion.

    • Effect 3: It becomes a substrate for P-glycoprotein (P-gp) efflux pumps, preventing CNS accumulation.

Visualization: Mechanism & Metabolism

The following diagram illustrates the dual pathway of this compound versus the selective pathway of Cetirizine.

Hydroxyzine_Mechanism cluster_0 Drug Input cluster_1 Metabolism (Liver) cluster_2 Receptor Targets cluster_3 Clinical Outcome This compound This compound (Lipophilic) Cetirizine Cetirizine (Zwitterionic) This compound->Cetirizine Oxidation H1 H1 Receptor (Therapeutic) This compound->H1 High Affinity (Ki ~2nM) mAChR mAChR (M1-M5) (Side Effects) This compound->mAChR Moderate Affinity (Ki ~3.8uM) Cetirizine->H1 High Affinity Cetirizine->mAChR Negligible Affinity Relief Allergy Relief H1->Relief AEs Dry Mouth / Sedation (Anticholinergic) mAChR->AEs

Caption: Differential binding pathways of this compound and its metabolite Cetirizine at H1 and Muscarinic receptors.

Experimental Protocols

To validate the anticholinergic effects of this compound in a drug discovery setting, two assays are standard: Radioligand Competition Binding (for affinity) and Calcium Flux (for functional antagonism).

Protocol A: Radioligand Competition Binding (Gold Standard)

This assay determines the


 of this compound by measuring its ability to displace a radiolabeled high-affinity antagonist (e.g., 

-QNB) from mAChRs expressed in CHO or HEK293 cell membranes.

Reagents:

  • Source: CHO-K1 cells stably expressing human M1 receptor.

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) - Lipophilic, high affinity (
    
    
    
    pM).
  • Competitor: this compound (10 pM to 100

    
    M).
    
  • Non-specific control: Atropine (1

    
    M).
    

Workflow Visualization:

Binding_Assay Membrane 1. Membrane Prep (CHO-hM1) Mix 2. Incubation Mix Membrane + [3H]-QNB + this compound Membrane->Mix Equilibrium 3. Equilibrium (60 min @ 25°C) Mix->Equilibrium Harvest 4. Cell Harvesting (GF/B Filters + PEI) Equilibrium->Harvest Wash 5. Rapid Wash (Ice-cold Buffer) Harvest->Wash Count 6. Scintillation Counting (LSC) Wash->Count Analysis 7. Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Caption: Step-by-step workflow for determining Ki values via radioligand competition binding.

Step-by-Step Procedure:

  • Preparation: Resuspend cell membranes in assay buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
  • Incubation: In a 96-well plate, add:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L 
      
      
      
      -QNB (Final concentration ~
      
      
      ).
    • 25

      
      L this compound (Serial dilution).
      
  • Equilibrium: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Termination: Harvest using a vacuum manifold onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Calculation: Convert CPM to DPM. Use the Cheng-Prusoff equation to calculate

    
    :
    
    
    
    
Protocol B: Functional Calcium Flux Assay

Since M1, M3, and M5 receptors couple to


 proteins, their activation releases intracellular calcium. This compound's antagonism can be measured by its ability to inhibit Acetylcholine-induced calcium spikes.
  • Load: Load CHO-M1 cells with FLIPR Calcium 6 dye.

  • Pre-treat: Add this compound (antagonist mode) for 15 mins.

  • Challenge: Inject Acetylcholine (

    
     concentration).
    
  • Read: Measure fluorescence reduction compared to control.

Clinical Translation & Safety

Anticholinergic Burden (ACB)

While this compound is less potent than Diphenhydramine, it is classified as a High Risk medication on the Anticholinergic Cognitive Burden Scale (ACB Score = 3) for geriatric populations.

  • Mechanism: Blockade of M1 receptors in the hippocampus and cortex.

  • Risk: Cumulative use leads to cognitive decline, confusion, and fall risk.

The "Piperazine" Advantage

Despite the ACB score, this compound is often preferred over ethanolamines (Diphenhydramine) for anxiety because the H1/M1 selectivity ratio is superior (1,900 vs 23). This allows for effective anxiolysis (via H1 and weak 5-HT2A antagonism) with manageable anticholinergic side effects, provided dosing is titrated.

References

  • Kubo, N., et al. (1987).[3] "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay." Japanese Journal of Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. "this compound Ligand Page."

  • Snowman, A.M., & Snyder, S.H. (1980). "Cetirizine: A unique antihistamine; receptor binding and in vivo studies."[4] (Contextualizing the metabolite difference).

  • Salahudeen, M.S., et al. (2015). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people."[5] BMC Geriatrics.

  • BenchChem. "Radioligand Binding Assay for Muscarinic Receptors."

Sources

Hydroxyzine's interaction with serotonin and dopamine receptors.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Hydroxyzine’s pharmacodynamics, specifically its off-target interactions with serotonin (5-HT) and dopamine (D) receptors. It is structured to serve researchers and drug development professionals.

A Technical Analysis of Serotonergic and Dopaminergic Modulation

Executive Summary

This compound is canonically classified as a first-generation antihistamine, functioning primarily as a potent inverse agonist at the Histamine H1 receptor (


 nM) . However, its clinical efficacy in generalized anxiety disorder (GAD) and its side-effect profile (sedation, rare extrapyramidal symptoms) cannot be explained by H1 blockade alone.

This guide dissects the polypharmacology of this compound, specifically its antagonism at 5-HT2A and D2 receptors.[1][2][3] While its affinity for these secondary targets is lower than for H1, the concentration-dependent occupancy at therapeutic doses provides a mechanistic basis for its anxiolytic properties distinct from simple sedation.

Molecular Pharmacology Profile

The therapeutic window of this compound is defined by the delta between its primary target (H1) and its off-target receptors. The following affinity data synthesizes competitive binding assays using human cloned receptors.

Table 1: this compound Receptor Binding Affinity Profile (


) 
Target ReceptorMechanismAffinity (

)
Selectivity Ratio (vs H1)Clinical Implication
Histamine H1 Inverse Agonist~ 2.0 nM 1:1 (Reference)Primary antihistaminic & sedative effect.
Serotonin 5-HT2A Antagonist~ 50 nM ~ 25xAnxiolysis; modulation of sleep architecture.
Adrenergic

Antagonist~ 300 nM ~ 150xPotential for mild hypotension/dizziness.
Dopamine D2 Antagonist~ 378 nM ~ 190xLow risk of EPS; safety buffer vs. antipsychotics.
Muscarinic M1 Antagonist> 10,000 nM > 5000xNegligible anticholinergic toxicity (unlike diphenhydramine).

Analytic Insight: The ~50 nM affinity for 5-HT2A is the critical differentiator. At standard anxiolytic dosing (50–100 mg/day), plasma concentrations are sufficient to achieve partial occupancy of 5-HT2A receptors, mimicking the mechanism of "atypical" antipsychotics (which are 5-HT2A/D2 antagonists), albeit with significantly lower potency and D2 occupancy.

Mechanistic Pathways

This compound’s dual blockade of H1 and 5-HT2A converges on the Gq-PLC signaling cascade . Both receptors, when active, stimulate Phospholipase C (PLC), leading to IP3 generation and Calcium release. This compound dampens this excitability.

3.1 Signaling Cascade Diagram

The following diagram illustrates the convergent blockade mechanism.

G cluster_membrane Cell Membrane This compound This compound H1R H1 Receptor (Constitutive Activity) This compound->H1R Inverse Agonism (Ki ~2nM) HT2A 5-HT2A Receptor (Serotonin Bound) This compound->HT2A Antagonism (Ki ~50nM) Gq Gq Protein (Galpha-q) H1R->Gq Reduced Activation HT2A->Gq Blocked Activation PLC Phospholipase C (PLC-beta) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Excitability/Anxiety) ER->Ca Release Inhibited

Figure 1: Convergent blockade of Gq-coupled signaling. This compound reduces IP3-mediated Calcium release via both H1 inverse agonism and 5-HT2A antagonism.

Experimental Validation Protocols

To validate these affinities and functional effects in a drug development context, the following self-validating protocols are recommended.

4.1 Protocol A: Radioligand Competitor Displacement Assay

Objective: Determine specific


 values for 5-HT2A and D2.
Rationale:  Direct binding measurement is the gold standard for affinity profiling.

Reagents:

  • Cell Line: HEK-293 stably expressing human 5-HT2A or D2 receptors.

  • Radioligands:

    • For 5-HT2A:

      
      -Ketanserin (0.5 nM).[2]
      
    • For D2:

      
      -Methylspiperone (0.2 nM).
      
  • Competitor: this compound (10-point dilution series:

    
     M to 
    
    
    
    M).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix 50 µg membrane protein + Radioligand + this compound (various concentrations).

    • Control: Non-specific binding defined by 10 µM Haloperidol (D2) or Methysergide (5-HT2A).

  • Equilibrium: Incubate at 25°C for 60 minutes (ensure steady state).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
4.2 Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding results in functional antagonism (not agonism). Rationale: Binding does not equal function. We must prove this compound inhibits agonist-induced Calcium spikes.

Workflow Diagram:

Protocol Step1 Cell Seeding HEK-293 (h5-HT2A) 384-well plate Step2 Dye Loading Fluo-4 AM (Ca2+ Indicator) Step1->Step2 Step3 Pre-Incubation Add this compound (15 min) Step2->Step3 Step4 Agonist Challenge Inject 5-HT (EC80) Step3->Step4 Step5 Detection Measure RFU (FLIPR Tetra) Step4->Step5

Figure 2: FLIPR Calcium Flux Workflow. A reduction in RFU (Relative Fluorescence Units) upon Agonist Challenge confirms functional antagonism.

Clinical & Translational Implications[1][4]
5.1 The "Weak" Antagonist Advantage

In drug development, "weak" affinity is often viewed as a failure. However, for this compound, the moderate affinity for 5-HT2A (


 ~50 nM) and low affinity for D2 (

~378 nM) creates a safety-optimized anxiolytic profile :
  • Anxiolysis: The 5-HT2A blockade contributes to anxiety reduction without the profound metabolic or hormonal side effects of potent atypical antipsychotics.

  • Safety: The high

    
     for D2 means that at therapeutic doses, D2 receptor occupancy remains below the threshold (~65-80%) required to induce Extrapyramidal Symptoms (EPS).
    
5.2 The Cetirizine Control

Cetirizine, the carboxylic acid metabolite of this compound, serves as a natural "negative control" for these central effects.

  • Cetirizine: High H1 affinity, negligible BBB penetration, no significant 5-HT2A/D2 interaction in vivo.

  • Result: Cetirizine treats pruritus but lacks the anxiolytic efficacy of the parent compound, validating the central polypharmacology hypothesis of this compound.

References
  • Psychoactive Drug Screening Program (PDSP). Ki Database: this compound Binding Profile. National Institute of Mental Health. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: Actions on Neurotransmitter Receptors.[4][5] Journal of Allergy and Clinical Immunology. [Link]

  • Kapur, S., & Seeman, P. (2001). Does Fast Dissociation From the Dopamine D2 Receptor Explain the Action of Atypical Antipsychotics? American Journal of Psychiatry. [Link]

  • Guaiana, G., et al. (2010). This compound for generalised anxiety disorder.[6] Cochrane Database of Systematic Reviews. [Link]

Sources

Technical Guide: Pharmacokinetic Profiling of Hydroxyzine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for investigating the pharmacokinetics (PK) of Hydroxyzine (HDX) and its active metabolite, Cetirizine (CTZ), in animal models. Unlike standard small-molecule PK studies, HDX research requires a dual-analyte approach due to the rapid, extensive hepatic biotransformation of the parent compound into a pharmacologically active metabolite with distinct physicochemical properties (specifically, Blood-Brain Barrier permeability).

This guide is structured to support senior researchers in designing self-validating protocols, establishing robust LC-MS/MS bioanalytical methods, and interpreting complex parent-metabolite kinetic profiles.

Mechanistic Basis & Species Selection

The Metabolic Imperative

This compound is a first-generation H1-antihistamine that functions as an inverse agonist. In most mammalian species (Rat, Dog, Human), it undergoes rapid hepatic oxidation via Cytochrome P450 enzymes to form Cetirizine, a carboxylic acid metabolite.

  • This compound (Parent): Lipophilic, crosses the Blood-Brain Barrier (BBB)

    
     Central Sedation.
    
  • Cetirizine (Metabolite): Amphiphilic/Polar, P-glycoprotein (P-gp) substrate, limited BBB penetration

    
     Peripheral H1 inhibition (Non-sedative).
    
Species Selection Strategy

Experimental design must account for the rate of this conversion.

  • The Dog Model (Beagle): The preferred non-rodent species. Dogs exhibit a systemic availability of ~72% for HDX but show a "flip" in exposure where CTZ AUC is 8-10x higher than HDX AUC, closely mimicking the human metabolic competency.

  • The Rat Model (Sprague-Dawley/Wistar): Useful for high-throughput screening but exhibits extremely rapid elimination (

    
     for parent), requiring frequent early-time-point sampling.
    

MetabolicPathway HDX This compound (Lipophilic) Liver Hepatic Metabolism (Oxidation) HDX->Liver Rapid Uptake BBB Blood-Brain Barrier HDX->BBB Passive Diffusion Periph Peripheral H1 Receptors (Anti-allergy) HDX->Periph Moderate Affinity CTZ Cetirizine (Amphiphilic Carboxylate) Liver->CTZ Bioconversion CTZ->BBB P-gp Efflux (Blocked) CTZ->Periph High Affinity CNS CNS H1 Receptors (Sedation) BBB->CNS High Permeability

Figure 1: Mechanistic pathway illustrating the divergent biodistribution of this compound and its metabolite Cetirizine.

Analytical Methodology (LC-MS/MS)[2][3][4]

To ensure data integrity, a simultaneous quantification method is required. The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

MS/MS Transitions (MRM)

Precision is non-negotiable. Use the following transitions for detection:

AnalytePrecursor Ion (

)
Product Ion (

)
PolarityNote
This compound 375.2201.1PositiveQuantifier
Cetirizine 389.2201.1PositiveQuantifier
This compound-d8 383.2201.1PositiveInternal Standard (IS)
Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (Rat or Dog) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (this compound-d8, 500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water).

  • Inject: 5 µL into the LC-MS/MS system.

Experimental Protocol: In Vivo PK Study (Dog Model)

This protocol is designed for a crossover study in Beagle dogs (n=6), the gold standard for this compound.

Dosing Regimen
  • Group A (IV): 2 mg/kg this compound HCl (dissolved in saline), bolus injection via cephalic vein.

  • Group B (Oral): 2 mg/kg this compound HCl (capsule or oral gavage).

  • Washout Period: Minimum 7 days between phases.

Blood Sampling Schedule

Due to the rapid absorption of HDX and long half-life of CTZ, a dual-phase sampling schedule is required.

  • Pre-dose: 0 h.

  • Absorption Phase (Critical for HDX): 5, 15, 30, 45 min.

  • Distribution/Metabolism Phase: 1, 2, 4, 6, 8 h.

  • Elimination Phase (Critical for CTZ): 12, 24, 36 h.

Experimental Workflow

Workflow cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase Dosing Administer 2mg/kg HDX (IV or PO) Sampling Serial Blood Collection (0-36h) Dosing->Sampling Time-Dependent Harvest Plasma Separation (Centrifuge 4°C) Sampling->Harvest Prep Protein Precipitation (+ Internal Standard) Harvest->Prep -80°C Storage Analysis LC-MS/MS Quantification (Simultaneous HDX/CTZ) Prep->Analysis

Figure 2: End-to-end experimental workflow for this compound pharmacokinetic assessment.

Data Analysis & Interpretation

Key Pharmacokinetic Parameters

Data should be analyzed using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or R package PKNCA).

ParameterDefinitionExpected Trend (Dog/Rat)

Time to max concentrationRapid for HDX (0.5–1.0 h); Delayed for CTZ (1.0–2.0 h).

Peak plasma concentrationCTZ

is typically higher than HDX

after oral dosing due to first-pass metabolism.

Total ExposureCTZ AUC

HDX AUC (Ratio often > 8:1).

Terminal Half-lifeHDX: Short (rapid conversion).[1][2] CTZ: Long (10–11h in dogs).

(%)
Bioavailability

. Expect ~70% for HDX.
Interpreting the Metabolic Ratio

The validity of the model is confirmed by the Metabolic Ratio (MR) :



  • High MR (>5): Indicates normal hepatic function and successful conversion (Valid Model).

  • Low MR (<1): Indicates potential CYP inhibition or liver failure in the animal model (Invalid Model).

Troubleshooting Common Anomalies
  • Issue: High HDX concentrations in terminal phase.

    • Cause: Saturation of metabolic enzymes (non-linear PK) or Enterohepatic Recirculation.

  • Issue: Low recovery of CTZ.

    • Cause: Ion suppression in LC-MS/MS. CTZ is polar; ensure the divert valve is used to send the first 1 minute of void volume to waste.

References

  • Simons, F. E., et al. (1987).[[“]] Pharmacokinetics of this compound and cetirizine in dogs. Journal of Pharmaceutical Sciences . (Verified via search: this compound rapidly converts to cetirizine; CTZ AUC is 8-10x higher).[2]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration .

  • Knych, H. K., et al. (2019).[4] Pharmacokinetics of this compound and cetirizine following oral administration of this compound to exercised Thoroughbred horses. Journal of Veterinary Pharmacology and Therapeutics .

  • Chen, C. (2008).[[“]] Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry .

Sources

Exploring the Off-Target Effects of Hydroxyzine: A Technical Guide for Preliminary Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for evaluating the off-target pharmacology of Hydroxyzine, moving beyond its primary H1-antihistamine indication to explore safety liabilities (hERG) and repurposing potential (anxiolytic mechanisms).

Executive Summary

This compound is a first-generation piperazine antihistamine functioning primarily as a potent inverse agonist at the Histamine H1 receptor (


). However, its clinical profile—marked by sedation, anxiolysis, and QT-prolongation risks—suggests a "dirty" pharmacological footprint.

For drug development professionals, characterizing these off-target interactions is critical for two reasons:

  • Safety De-risking: Quantifying the blockade of the hERG potassium channel to mitigate Torsades de Pointes (TdP) risk.

  • Polypharmacology: Understanding the mechanistic contribution of 5-HT2A and D2 antagonism to its anxiolytic efficacy.

This guide provides a structured experimental workflow to map these effects, prioritizing high-fidelity assays over generic screening.

Part 1: The Safety Screen – hERG Channel Blockade

The most critical off-target liability for this compound is its inhibition of the


 current mediated by the hERG (human Ether-à-go-go-Related Gene) channel. Unlike GPCR off-targets, this requires functional electrophysiological assessment rather than simple binding.
Mechanism of Action

This compound blocks the hERG channel pore in the open/inactivated state. Molecular modeling suggests it binds within the inner cavity, utilizing:

  • 
    -
    
    
    
    Stacking:
    Between the chlorophenyl/phenyl rings of this compound and Tyr652 on the channel.
  • Hydrogen Bonding: Between the protonated nitrogen and Thr623 or Ser624 .

Experimental Protocol: Whole-Cell Patch Clamp (HEK293)

Objective: Determine the


 of this compound on 

tail currents.[1]

Reagents & Systems:

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • External Solution (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Internal Solution (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

Workflow:

  • Cell Preparation: Plate cells on glass coverslips 24–48 hours post-transfection.

  • Giga-seal Formation: Establish a seal (>1 G

    
    ) and break into whole-cell configuration.
    
  • Voltage Protocol:

    • Hold membrane potential at -80 mV .

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (generates outward tail current).

    • Return to -80 mV.

  • Drug Application: Perfusion of this compound (0.01, 0.1, 1, 10

    
    ) until steady-state block is achieved (approx. 5 mins per concentration).
    
  • Analysis: Measure peak tail current amplitude. Fit data to the Hill equation to derive

    
    .
    

Validation Criteria:

  • Run-down: Current run-down must be <5% over the baseline period.

  • Positive Control: E-4031 (Specific hERG blocker) must show full block at 100 nM.

Visualization: hERG Blockade Pathway

hERG_Pathway This compound This compound (Protonated) hERG_Pore hERG Channel Pore (Inner Cavity) This compound->hERG_Pore Diffuses into Residues Interaction Sites: Tyr652 (pi-stacking) Thr623 (H-bond) hERG_Pore->Residues Stabilized by Block Channel Blockade (Reduced IKr) Residues->Block Causes APD Prolonged Action Potential (APD90 Increase) Block->APD Delays Repolarization QT QT Interval Prolongation (TdP Risk) APD->QT Clinical Manifestation

Figure 1: Mechanistic pathway of this compound-induced QT prolongation via hERG channel blockade.[2][3]

Part 2: The Efficacy Screen – GPCR Profiling

This compound’s anxiolytic effects are distinct from simple antihistamines (e.g., Diphenhydramine).[4][5] This is attributed to "polypharmacology"—specifically antagonism at Serotonin (5-HT) and Dopamine receptors.

Target Panel Selection
ReceptorRole in this compound ProfileExpected Affinity (

)
Clinical Relevance
H1 Primary Target~2 nMSedation, Anti-pruritic
5-HT2A Off-Target (Antagonist)Weak (~sub-

)
Anxiolysis (similar to atypicals)
D2 Off-Target (Antagonist)WeakMild antipsychotic/sedative properties

-Adrenergic
Off-Target (Antagonist)WeakHypotension, Sedation
Muscarinic (M1-M5) Avoidance Target >10,000 nMDry mouth, Urinary retention (Low risk)
Experimental Protocol: Radioligand Competition Binding

Objective: Determine the Binding Affinity (


) for 5-HT2A and D2 receptors.

Reagents:

  • Membrane Prep: CHO-K1 or HEK293 cells overexpressing human 5-HT2A or D2.

  • Radioligand:

    • For 5-HT2A: [³H]-Ketanserin (~1 nM).

    • For D2: [³H]-Methylspiperone (~0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Incubation: Mix membrane homogenate (5–10

    
     protein) with Radioligand and this compound (concentration range: 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 27°C for 60 minutes (GPCR kinetics are temperature sensitive).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Detection: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.

Part 3: Data Interpretation & Risk Assessment

When analyzing preliminary study data, context is vital. This compound exhibits a "safety window" between its H1 efficacy and its off-target risks.

The Safety Margins
  • Anticholinergic Burden: Unlike Diphenhydramine, this compound has very low affinity for Muscarinic receptors (

    
    ). If your binding assay shows high affinity (
    
    
    
    ), verify the purity of the this compound salt used; degradation products may interfere.
  • hERG Liability: An

    
     of ~0.16 
    
    
    
    is relatively potent. However, therapeutic plasma concentrations are often lower. The risk increases significantly in "poor metabolizers" or during co-administration with CYP3A4/2D6 inhibitors.
Visualization: Screening Workflow

Screening_Workflow cluster_0 Primary Screen (Efficacy) cluster_1 Secondary Screen (Safety) cluster_2 Tertiary Screen (Repurposing) Start This compound Sample H1_Bind H1 Binding (Ki < 10nM) Start->H1_Bind hERG_Patch hERG Patch Clamp (Target: IC50 > 1uM) H1_Bind->hERG_Patch If Active M1_Bind Muscarinic Binding (Target: Ki > 10uM) hERG_Patch->M1_Bind HT_Bind 5-HT2A / D2 Binding M1_Bind->HT_Bind If Selective

Figure 2: Hierarchical screening workflow. Safety assays (hERG/Muscarinic) prioritize exclusion before exploring anxiolytic (5-HT/D2) mechanisms.

References

  • Sakaguchi, T., et al. (2008). "Anti-histamine drug this compound inhibits HERG K+ channels and prolongs cardiac action potential duration."[1] Journal of Pharmacological Sciences.

  • Lee, H. M., et al. (2011). "Effects of the histamine H1 receptor antagonist this compound on hERG K+ channels and cardiac action potential duration."[1] Acta Pharmacologica Sinica.

  • Snowman, A. M., & Snyder, S. H. (1990). "Cetirizine: actions on neurotransmitter receptors." Journal of Allergy and Clinical Immunology. (Establishes low muscarinic affinity for this compound/cetirizine class).

  • Guaiana, G., et al. (2010). "this compound for generalised anxiety disorder."[6] Cochrane Database of Systematic Reviews. (Clinical context for anxiolytic mechanism).

Sources

Methodological & Application

Application Note: A Validated Protocol for Assessing the Sedative Effects of Hydroxyzine in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding Hydroxyzine and the Need for Sedation Assessment

This compound is a first-generation antihistamine of the piperazine class, widely utilized for its anxiolytic, antiemetic, and potent antipruritic properties.[1][] A primary characteristic of this compound, and many first-generation antihistamines, is its sedative effect, which stems from its ability to readily cross the blood-brain barrier.[3] This contrasts with second-generation antihistamines, such as its metabolite cetirizine, which are designed to have limited central nervous system (CNS) penetration, thereby minimizing drowsiness.[3][4]

The sedative action of this compound is principally mediated through its potent and selective inverse agonism at histamine H1 receptors in the CNS.[1][3] Histamine in the brain acts as a key neurotransmitter promoting wakefulness; by blocking its action, this compound induces a state of drowsiness or sedation.[][5] Additionally, weaker antagonistic effects on serotonin 5-HT2A and dopamine D2 receptors may contribute to its overall CNS-depressant and anxiolytic profile.[1][3][6] Accurately quantifying the sedative properties of this compound in preclinical rodent models is crucial for several reasons:

  • Drug Development: To characterize the CNS side-effect profile of new compounds.

  • Translational Neuroscience: To understand the neurobiological basis of sleep and wakefulness.

  • Safety Pharmacology: To assess potential for motor impairment and CNS depression that could affect human performance.

This document provides a comprehensive, field-proven protocol for assessing the sedative effects of this compound in rodents, integrating behavioral assays with critical experimental design considerations to ensure data integrity and reproducibility.

Core Scientific Principles: Quantifying Sedation in Rodents

Assessing sedation in non-verbal subjects like rodents requires objective, quantifiable behavioral measures. The primary challenge is to differentiate true sedation (a state of reduced arousal and activity) from motor impairment or ataxia. Therefore, a robust protocol employs a battery of tests to build a comprehensive profile of the drug's effects.

Key Concepts:

  • Spontaneous Locomotor Activity: A direct measure of general activity levels. A sedative compound is expected to decrease spontaneous movement.

  • Motor Coordination and Balance: Assays like the Rotarod test are essential to evaluate whether a decrease in activity is due to sedation or a specific deficit in motor control.[7] A drug that causes significant motor impairment at doses that reduce locomotion may have a less desirable safety profile.

  • Habituation: Rodents exhibit novelty-induced exploratory behavior. It is critical to allow animals to acclimate to the testing environment to ensure that the measured activity reflects a stable baseline, not an exploration-anxiety response.

  • Environmental Control: Factors such as lighting, noise, and time of day can significantly influence rodent activity. All testing should be conducted under standardized conditions.

Experimental Design and Protocols

PART A: Foundational Experimental Parameters

1. Animal Model Selection:

  • Species/Strain: C57BL/6 mice or Sprague-Dawley rats are commonly used and well-characterized for behavioral studies.

  • Sex: Both males and females should be used, with data analyzed separately, as sex-dependent differences in drug metabolism and sensitivity can occur.

  • Health Status: Animals must be healthy and free from any conditions that could affect motor function.

2. This compound Preparation and Dosing:

  • Formulation: this compound hydrochloride can be dissolved in sterile saline (0.9% NaCl) for administration.

  • Dose Selection: Based on literature, effective doses for producing behavioral effects in mice range from 1 mg/kg to 16 mg/kg.[8][9] A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended to characterize the full sedative profile.

  • Administration: Intraperitoneal (i.p.) injection is a common and reliable route for ensuring rapid and consistent bioavailability in preclinical studies.[8]

  • Control Group: A vehicle control group (receiving saline only) is mandatory.

3. Timing of Behavioral Assessment:

  • Pharmacokinetics: this compound is rapidly absorbed, with peak plasma concentrations typically observed within 1-2 hours post-administration.[1][[“]]

  • Time to Peak Effect: Behavioral testing should be initiated approximately 30-60 minutes after i.p. administration to coincide with the expected peak CNS effects.

PART B: Primary Assay Protocol — Spontaneous Locomotor Activity

This assay quantifies general activity and is a primary indicator of sedation.

Apparatus:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with automated photobeam tracking systems.

Step-by-Step Protocol:

  • Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions.[11]

  • Habituation: Place each animal individually into the center of the open field arena and allow for a 30-minute habituation period. This minimizes the influence of novelty-induced exploration on the test data.

  • Administration: After habituation, remove the animal, administer the predetermined dose of this compound or vehicle (i.p.), and immediately return it to its home cage.

  • Test Period: 30 minutes post-injection, place the animal back into the same open field arena.

  • Data Acquisition: Record activity for 30-60 minutes using the automated tracking system. Key parameters to measure include:

    • Total Distance Traveled (cm): The primary measure of locomotor activity.

    • Horizontal Activity: Number of photobeam breaks in the x-y plane.

    • Rearing Frequency: Number of vertical photobeam breaks, an indicator of exploratory behavior.

PART C: Confirmatory Assay Protocol — Rotarod Test

This assay is critical for distinguishing sedation from motor impairment.[7][12]

Apparatus:

  • An accelerating Rotarod apparatus for mice or rats.

Step-by-Step Protocol:

  • Training (Pre-Test Day):

    • Acclimate animals to the testing room for at least 30 minutes.[13]

    • Place animals on the Rotarod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes to habituate them to the apparatus.

    • Conduct 2-3 training trials on an accelerating rod (e.g., 4 to 40 RPM over 300 seconds).[12][13] The goal is to achieve a stable baseline performance. Return any animal that falls off immediately to the rod.[14]

  • Testing (Test Day):

    • Acclimate animals to the room for 60 minutes.

    • Administer the assigned dose of this compound or vehicle (i.p.).

    • 30 minutes post-injection, place the animal on the Rotarod.

    • Initiate the accelerating protocol (4 to 40 RPM over 300 seconds).[12]

    • Record the latency to fall (in seconds). If the animal clings to the rod and makes two full passive rotations without attempting to walk, this is also considered a fall.[13]

    • Conduct three consecutive trials with a 15-minute inter-trial interval.[12][13]

Data Presentation and Statistical Analysis

Quantitative Data Summary
Assay Parameter Vehicle Control This compound (Low Dose) This compound (High Dose)
Locomotor Activity Total Distance (cm)Mean ± SEMMean ± SEMMean ± SEM
Rearing FrequencyMean ± SEMMean ± SEMMean ± SEM
Rotarod Test Latency to Fall (s)Mean ± SEMMean ± SEMMean ± SEM
Statistical Analysis
  • Data Comparison: Use a one-way Analysis of Variance (ANOVA) to compare the effects of different doses of this compound with the vehicle control group.

  • Post-Hoc Analysis: If the ANOVA shows a significant effect, use a post-hoc test (e.g., Dunnett's or Tukey's test) to perform pairwise comparisons between each dose group and the vehicle control.

  • Significance Level: A p-value of < 0.05 is typically considered statistically significant.

Visualization of Workflows and Mechanisms

Mechanism of this compound-Induced Sedation

cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron (CNS) Histamine Histamine H1R H1 Receptor (Active State) Histamine->H1R Agonist Binding Wakefulness Increased Neuronal Firing (Wakefulness) H1R->Wakefulness Promotes H1R_Inactive H1 Receptor (Inactive State) Sedation Decreased Neuronal Firing (Sedation) H1R_Inactive->Sedation Promotes This compound This compound This compound->H1R_Inactive Inverse Agonist Binding (Stabilizes Inactive State) cluster_animals Animal Preparation cluster_testing Behavioral Testing (30 min post-dose) cluster_analysis Data Analysis Acclimation 1. Acclimate Animals to Testing Room (60 min) Dosing 2. Dose Administration (this compound or Vehicle, i.p.) Acclimation->Dosing Locomotor 3a. Locomotor Activity Test (30-60 min) Dosing->Locomotor Rotarod 3b. Rotarod Test (3 trials) Dosing->Rotarod Stats 4. Statistical Analysis (ANOVA, Post-Hoc) Locomotor->Stats Rotarod->Stats Conclusion 5. Interpretation: Sedation vs. Motor Impairment Stats->Conclusion

Caption: Workflow for assessing this compound's sedative effects in rodents.

Interpretation and Trustworthiness

  • Expected Outcome for Sedation: A significant, dose-dependent decrease in locomotor activity (total distance, rearing) with no significant impairment on the Rotarod test at lower-to-mid therapeutic doses.

  • Outcome Indicating Motor Impairment: A significant decrease in latency to fall on the Rotarod at doses that also cause reduced locomotion. This suggests the drug's effects are not specific to sedation but also involve ataxia.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • Rotarod test in rats. protocols.io. [Link]

  • What is the mechanism of this compound Pamoate? Patsnap Synapse. [Link]

  • This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • This compound. PsychDB. [Link]

  • What are H1 receptor inverse agonists and how do they work? Patsnap Synapse. [Link]

  • Rotarod. Maze Engineers - Conduct Science. [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

  • Rotarod. MMPC.org. [Link]

  • Absence of amnesia induction in mice with this compound in comparison with three other minor tranquillizers. PubMed. [Link]

  • Anxiolytic activity of chloral hydrate and this compound. AAPD. [Link]

  • Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist this compound in the elderly. PubMed. [Link]

Sources

Methodological considerations for long-term Hydroxyzine administration in research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Hydroxyzine’s pharmacodynamics, specifically its off-target interactions with serotonin (5-HT) and dopamine (D) receptors. It is structured to serve researchers and drug development professionals.

A Technical Analysis of Serotonergic and Dopaminergic Modulation

Executive Summary

This compound is canonically classified as a first-generation antihistamine, functioning primarily as a potent inverse agonist at the Histamine H1 receptor (


 nM) . However, its clinical efficacy in generalized anxiety disorder (GAD) and its side-effect profile (sedation, rare extrapyramidal symptoms) cannot be explained by H1 blockade alone.

This guide dissects the polypharmacology of this compound, specifically its antagonism at 5-HT2A and D2 receptors.[1][2][3] While its affinity for these secondary targets is lower than for H1, the concentration-dependent occupancy at therapeutic doses provides a mechanistic basis for its anxiolytic properties distinct from simple sedation.

Molecular Pharmacology Profile

The therapeutic window of this compound is defined by the delta between its primary target (H1) and its off-target receptors. The following affinity data synthesizes competitive binding assays using human cloned receptors.

Table 1: this compound Receptor Binding Affinity Profile (


) 
Target ReceptorMechanismAffinity (

)
Selectivity Ratio (vs H1)Clinical Implication
Histamine H1 Inverse Agonist~ 2.0 nM 1:1 (Reference)Primary antihistaminic & sedative effect.
Serotonin 5-HT2A Antagonist~ 50 nM ~ 25xAnxiolysis; modulation of sleep architecture.
Adrenergic

Antagonist~ 300 nM ~ 150xPotential for mild hypotension/dizziness.
Dopamine D2 Antagonist~ 378 nM ~ 190xLow risk of EPS; safety buffer vs. antipsychotics.
Muscarinic M1 Antagonist> 10,000 nM > 5000xNegligible anticholinergic toxicity (unlike diphenhydramine).

Analytic Insight: The ~50 nM affinity for 5-HT2A is the critical differentiator. At standard anxiolytic dosing (50–100 mg/day), plasma concentrations are sufficient to achieve partial occupancy of 5-HT2A receptors, mimicking the mechanism of "atypical" antipsychotics (which are 5-HT2A/D2 antagonists), albeit with significantly lower potency and D2 occupancy.

Mechanistic Pathways

This compound’s dual blockade of H1 and 5-HT2A converges on the Gq-PLC signaling cascade . Both receptors, when active, stimulate Phospholipase C (PLC), leading to IP3 generation and Calcium release. This compound dampens this excitability.

3.1 Signaling Cascade Diagram

The following diagram illustrates the convergent blockade mechanism.

G cluster_membrane Cell Membrane This compound This compound H1R H1 Receptor (Constitutive Activity) This compound->H1R Inverse Agonism (Ki ~2nM) HT2A 5-HT2A Receptor (Serotonin Bound) This compound->HT2A Antagonism (Ki ~50nM) Gq Gq Protein (Galpha-q) H1R->Gq Reduced Activation HT2A->Gq Blocked Activation PLC Phospholipase C (PLC-beta) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Excitability/Anxiety) ER->Ca Release Inhibited

Figure 1: Convergent blockade of Gq-coupled signaling. This compound reduces IP3-mediated Calcium release via both H1 inverse agonism and 5-HT2A antagonism.

Experimental Validation Protocols

To validate these affinities and functional effects in a drug development context, the following self-validating protocols are recommended.

4.1 Protocol A: Radioligand Competitor Displacement Assay

Objective: Determine specific


 values for 5-HT2A and D2.
Rationale:  Direct binding measurement is the gold standard for affinity profiling.

Reagents:

  • Cell Line: HEK-293 stably expressing human 5-HT2A or D2 receptors.

  • Radioligands:

    • For 5-HT2A:

      
      -Ketanserin (0.5 nM).[2]
      
    • For D2:

      
      -Methylspiperone (0.2 nM).
      
  • Competitor: this compound (10-point dilution series:

    
     M to 
    
    
    
    M).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix 50 µg membrane protein + Radioligand + this compound (various concentrations).

    • Control: Non-specific binding defined by 10 µM Haloperidol (D2) or Methysergide (5-HT2A).

  • Equilibrium: Incubate at 25°C for 60 minutes (ensure steady state).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
4.2 Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding results in functional antagonism (not agonism). Rationale: Binding does not equal function. We must prove this compound inhibits agonist-induced Calcium spikes.

Workflow Diagram:

Protocol Step1 Cell Seeding HEK-293 (h5-HT2A) 384-well plate Step2 Dye Loading Fluo-4 AM (Ca2+ Indicator) Step1->Step2 Step3 Pre-Incubation Add this compound (15 min) Step2->Step3 Step4 Agonist Challenge Inject 5-HT (EC80) Step3->Step4 Step5 Detection Measure RFU (FLIPR Tetra) Step4->Step5

Figure 2: FLIPR Calcium Flux Workflow. A reduction in RFU (Relative Fluorescence Units) upon Agonist Challenge confirms functional antagonism.

Clinical & Translational Implications[1][4]
5.1 The "Weak" Antagonist Advantage

In drug development, "weak" affinity is often viewed as a failure. However, for this compound, the moderate affinity for 5-HT2A (


 ~50 nM) and low affinity for D2 (

~378 nM) creates a safety-optimized anxiolytic profile :
  • Anxiolysis: The 5-HT2A blockade contributes to anxiety reduction without the profound metabolic or hormonal side effects of potent atypical antipsychotics.

  • Safety: The high

    
     for D2 means that at therapeutic doses, D2 receptor occupancy remains below the threshold (~65-80%) required to induce Extrapyramidal Symptoms (EPS).
    
5.2 The Cetirizine Control

Cetirizine, the carboxylic acid metabolite of this compound, serves as a natural "negative control" for these central effects.

  • Cetirizine: High H1 affinity, negligible BBB penetration, no significant 5-HT2A/D2 interaction in vivo.

  • Result: Cetirizine treats pruritus but lacks the anxiolytic efficacy of the parent compound, validating the central polypharmacology hypothesis of this compound.

References
  • Psychoactive Drug Screening Program (PDSP). Ki Database: this compound Binding Profile. National Institute of Mental Health. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990). Cetirizine: Actions on Neurotransmitter Receptors.[4][5] Journal of Allergy and Clinical Immunology. [Link]

  • Kapur, S., & Seeman, P. (2001). Does Fast Dissociation From the Dopamine D2 Receptor Explain the Action of Atypical Antipsychotics? American Journal of Psychiatry. [Link]

  • Guaiana, G., et al. (2010). This compound for generalised anxiety disorder.[6] Cochrane Database of Systematic Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydroxyzine Stewardship in In Vivo Models

[1]

Ticket Type: Pharmacological Optimization / Animal Welfare Status: Open Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[[“]]

Executive Summary & Core Directive

The Issue: Hydroxyzine is a first-generation H1-antihistamine frequently used in research animals for pruritus management, anxiolysis, or as a positive control.[[“]] However, its lipophilicity allows it to readily cross the Blood-Brain Barrier (BBB), causing significant sedation that confounds behavioral assays (e.g., Rotarod, Open Field) and alters metabolic readouts.

The Solution: Mitigation requires a biphasic approach:

  • Pharmacokinetic (PK) Smoothing: Blunting plasma

    
     to keep CNS concentrations below the sedative threshold while maintaining peripheral efficacy.
    
  • Metabolic Substitution: Exploiting the hepatic conversion of this compound to Cetirizine to bypass CNS penetration entirely when the experimental goal permits.

Knowledge Base: Mechanism & Causality[1]

To mitigate sedation, one must understand its origin. Sedation is not merely a side effect; it is an extension of the primary pharmacology (H1 antagonism) within the Central Nervous System (CNS).[2]

The Metabolic Pathway & BBB Penetration

This compound is essentially a "pro-drug" for Cetirizine.

  • This compound: Lipophilic, crosses BBB

    
     Blocks Central H1 (Sedation) + Peripheral H1 (Anti-itch).[[“]]
    
  • Cetirizine (Metabolite): Amphiphilic, P-glycoprotein substrate

    
     Repelled from BBB 
    
    
    Blocks Peripheral H1 only.[[“]]

Key Insight: If your study targets peripheral inflammation or itch, This compound is likely the wrong agent. Switching to Cetirizine eliminates sedation while maintaining equipotent H1 blockade.

Visualization: PK/PD Pathway & Sedation Loop[1]

Hydroxyzine_MechanismThis compoundThis compound(Parent Drug)GutGI Tract(Absorption)This compound->GutBBBBlood-Brain BarrierThis compound->BBBHigh PenetrationPeriph_H1Peripheral H1 Receptors(Skin/Mast Cells)This compound->Periph_H1LiverLiver(CYP2D6 Metabolism)Gut->LiverCetirizineCetirizine(Active Metabolite)Liver->CetirizineOxidationCetirizine->BBBBlocked by P-gpCetirizine->Periph_H1High AffinityCentral_H1Central H1 Receptors(Cortex/RAS)BBB->Central_H1This compound BindingSedationOUTCOME:Sedation & Motor DeficitsCentral_H1->SedationReliefOUTCOME:Pruritus ReliefPeriph_H1->Relief

Figure 1: Pharmacokinetic pathway demonstrating why this compound causes sedation while its metabolite, Cetirizine, remains peripherally restricted.[[“]]

Troubleshooting Guide (Scenario-Based)

Scenario A: "My animals are failing motor coordination tests (Rotarod/Beam Walk)."

Diagnosis: Acute

[“]Root Cause:Corrective Action:
  • Switch to Reverse-Cycle Dosing: If the assay is in the light phase (inactive), dose 1 hour into the dark phase (active) to allow metabolism before testing.

  • Implement Dietary Admixture (See Protocol B): This flattens the PK curve.

Scenario B: "I see high variability in sedation levels between animals."

Diagnosis: Metabolic heterogeneity.[[“]] Root Cause: this compound metabolism is CYP-dependent.[[“]] Rodent strains (and individual ages) vary significantly in hepatic clearance rates. Corrective Action:

  • Standardize Strain/Age: Do not mix albino (e.g., Sprague-Dawley) and pigmented strains without separate controls, as melanin binding can alter drug distribution.[[“]]

  • Therapeutic Drug Monitoring (TDM): If critical, measure plasma Cetirizine levels to normalize exposure rather than relying on this compound dose weight.

Experimental Protocols

Protocol A: The "Metabolite Switch" (Gold Standard)

Use this if your target is peripheral (e.g., dermatitis, allergy, mast cell degranulation).

Rationale: Cetirizine is the active metabolite of this compound.[4][5][6][7][8][9][10] It has negligible CNS penetration due to P-glycoprotein efflux.[[“]]

  • Dose Conversion:

    • This compound (Rat): 10–25 mg/kg PO.[[“]]

    • Cetirizine Equivalent: 5–10 mg/kg PO.[[“]]

    • Note: Cetirizine is more potent; start with 50% of the this compound dose.

  • Validation Step:

    • Run a small cohort (n=3) on Open Field Test.[[“]]

    • Compare Total Distance Traveled vs. Vehicle.[[“]]

    • Success Criteria: No significant difference (

      
      ) in locomotion.
      
Protocol B: Blunting via Dietary Admixture

Use this if you MUST use this compound (e.g., studying the drug itself or anxiety).

Rationale: Admixing drug into feed (medicated diet) eliminates the "bolus peak" seen in gavage, keeping plasma levels within the therapeutic window but below the sedation threshold.

Step-by-Step:

  • Calculate Daily Intake:

    • Average Rat Body Weight (BW): 250g.[[“]]

    • Average Daily Food Intake (FI): 20g.[[“]]

    • Target Dose: 20 mg/kg/day.[[“]]

  • Formulation Math:

    • Total Drug needed per rat =

      
      .[[“]]
      
    • Concentration in Feed =

      
       (250 ppm).[[“]]
      
  • Preparation:

    • Dissolve this compound HCl in ethanol (vehicle).[[“]]

    • Spray evenly over standard chow pellets or mix into powder diet.[[“]]

    • Evaporate solvent completely (24h in fume hood).[[“]]

  • Data Comparison (Predicted):

ParameterOral Gavage (Bolus)Dietary AdmixtureImpact on Sedation

0.5 – 1.0 HoursN/A (Steady State)High Risk at peak

High Spike (>150 ng/mL)Lower Plateau (~50 ng/mL)Reduced Risk
AUC VariableConsistentMaintained Efficacy

Decision Matrix

Use this logic flow to select the correct mitigation strategy for your specific experiment.

Decision_TreeStartSTART: Sedation DetectedGoal_QWhat is the Experimental Goal?Start->Goal_QCNS_TargetCNS Target(Anxiety/Sedation/Sleep)Goal_Q->CNS_TargetPeriph_TargetPeripheral Target(Itch/Allergy/Inflammation)Goal_Q->Periph_TargetMust_HydMust use this compoundCNS_Target->Must_HydSwitch_CetPROTOCOL A:Switch to Cetirizine(Non-sedating Metabolite)Periph_Target->Switch_CetBest PracticeTiming_QCan dosing time be altered?Must_Hyd->Timing_QDiet_ProtPROTOCOL B:Dietary Admixture(Blunt Cmax)Timing_Q->Diet_ProtNo (Chronic dosing)Rev_CycleReverse-Cycle Dosing(Dose during active phase)Timing_Q->Rev_CycleYes (Acute dosing)

Figure 2: Decision support tree for selecting the appropriate sedation mitigation strategy.

FAQs

Q: Can I use caffeine to counteract the sedation? A: Not recommended. While caffeine antagonizes adenosine receptors to promote wakefulness, it introduces a massive variable into your study. Caffeine alters metabolic rates, cardiovascular parameters, and anxiety behaviors, which will likely confound your data more than the sedation itself.

Q: Does this compound accumulation occur with chronic dosing? A: Yes.[[“]] this compound has a half-life of roughly 6–10 hours in rodents, but its volume of distribution (

[“][“]

Q: Is there a "safe" dose for behavioral testing? A: In rats, doses

[“][“]

References

  • Simons, F. E., et al. (1989). "Pharmacokinetics and pharmacodynamics of the H1-receptor antagonist this compound in the elderly." Clinical Pharmacology & Therapeutics. Link

  • Chen, C., et al. (2025). "this compound versus cetirizine CNS effects: A consensus review." Consensus/PubMed.[[“]] Link

  • Snowman, A. M., & Snyder, S. H. (1987). "Receptor effects of cetirizine." Johns Hopkins University / PubMed.[[“]] Link

  • University of Michigan Animal Care & Use Program. (2025). "Guidelines on Anesthesia and Analgesia in Rats." Link

  • Tariq, M., et al. (2021). "this compound: Mechanism of Action and Application."[[“]] BOC Sciences / Vertex AI.[[“]]

Navigating the Nuance: A Technical Guide to Optimizing Hydroxyzine Dosage for Anxiolysis Without Significant Sedation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, dissociating the desired anxiolytic effects of hydroxyzine from its sedative properties is a critical experimental challenge. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower scientists in designing and executing robust preclinical studies. Our focus is on providing the "why" behind the "how," ensuring a deep understanding of the experimental choices that lead to reliable and interpretable data.

Foundational Knowledge: The Dichotomy of this compound's Action

This compound's therapeutic and side-effect profile is rooted in its multi-target receptor binding. Primarily, it is a potent inverse agonist of the histamine H1 receptor.[1][] This action in the central nervous system is largely responsible for its sedative and hypnotic effects.[3] However, this compound also displays a notable affinity for the serotonin 5-HT2A receptor, where it acts as an antagonist.[1][] This serotonergic activity is believed to contribute significantly to its anxiolytic properties, distinguishing it from other first-generation antihistamines that are not effective for anxiety.[1]

Understanding this dual mechanism is paramount. The experimental goal is to identify a dosage window where 5-HT2A receptor-mediated anxiolysis is maximized while H1 receptor-mediated sedation is minimized.

Diagram: this compound's Dual Mechanism of Action

hydroxyzine_mechanism cluster_drug This compound cluster_receptors Central Nervous System Receptors cluster_effects Pharmacological Effects This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Inverse Agonist 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Antagonist Sedation Sedation H1_Receptor->Sedation Primary Mediator Anxiolysis Anxiolysis 5HT2A_Receptor->Anxiolysis Contributory Mediator

Caption: this compound's primary mechanism for sedation is through H1 receptor antagonism, while its anxiolytic effects are linked to 5-HT2A receptor blockade.

Preclinical Dose Selection: A Data-Driven Approach

A common pitfall in preclinical studies is the improper translation of human clinical doses to animal models. A direct mg/kg conversion is scientifically unsound due to differences in metabolic rates and body surface area. Allometric scaling is the appropriate method for estimating a human equivalent dose (HED) in animals.[4][5]

Table 1: Allometric Scaling Conversion Factors

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.637
Mouse0.020.00663
Rat0.150.0256

Km = Body Weight (kg) / Body Surface Area (m²)

Formula for Human Equivalent Dose (HED) Calculation:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

For example, to convert a human dose of 50 mg/day (for a 60 kg person, this is approximately 0.83 mg/kg) to a mouse equivalent dose:

Mouse Dose (mg/kg) = 0.83 mg/kg x (37 / 3) ≈ 10.2 mg/kg

This calculation provides a scientifically-grounded starting point for your dose-response studies. It is crucial to test a range of doses around this calculated value to empirically determine the optimal dose for your specific experimental conditions.

Experimental Protocols for Assessing Anxiolysis

To specifically measure the anxiety-reducing effects of this compound, a battery of behavioral tests is recommended. Each test leverages a different aspect of rodent's natural behavior to infer its anxiety-like state.

The Elevated Plus Maze (EPM)

The EPM is a widely used and validated apparatus for assessing anxiety-like behavior in rodents.[6] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes prior to the test.

  • Placement: Place the mouse at the center of the maze, facing one of the open arms.

  • Observation: Allow the mouse to explore the maze for a 5-minute period.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[6]

The Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[7] Anxiolytic compounds increase the amount of time spent in the brightly lit chamber.

Step-by-Step Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Acclimation: As with the EPM, ensure proper acclimation to the testing room.

  • Placement: Place the mouse in the center of the illuminated compartment, facing away from the opening.

  • Observation: Allow the mouse to freely explore both compartments for 10 minutes.

  • Data Collection: Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment suggests an anxiolytic effect.[7]

Experimental Protocols for Assessing Sedation

To differentiate anxiolysis from sedation, it is essential to concurrently measure locomotor activity and motor coordination. A true anxiolytic effect should not significantly impair these functions at the effective dose.

The Open Field Test (OFT)

The OFT is a versatile test that can provide information on both anxiety-like behavior and general locomotor activity.[8]

Step-by-Step Protocol:

  • Apparatus: A square arena with walls to prevent escape.

  • Acclimation: Proper acclimation is crucial.

  • Placement: Place the mouse in the center of the open field.

  • Observation: Allow the mouse to explore the arena for a predetermined amount of time (e.g., 10-15 minutes).

  • Data Collection:

    • Anxiety-like behavior: Time spent in the center of the arena versus the periphery. An anxiolytic effect is indicated by an increased proportion of time spent in the center.[8]

    • Locomotor activity: Total distance traveled and velocity. A significant decrease in these parameters suggests a sedative effect.[8]

The Rotarod Test

This test is a specific and sensitive measure of motor coordination, balance, and motor learning.[9] It is an excellent tool for detecting sedative-induced motor impairment.

Step-by-Step Protocol:

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Training: It is often necessary to train the animals on the apparatus for one or two days prior to testing.

  • Testing: Place the mouse on the rotating rod and gradually increase the speed.

  • Data Collection: Record the latency to fall from the rod. A decrease in the latency to fall indicates impaired motor coordination, a hallmark of sedation.[9]

Diagram: Experimental Workflow for Dissociating Anxiolysis and Sedation

workflow cluster_dosing Dose Administration cluster_anxiety Anxiolysis Assessment cluster_sedation Sedation Assessment cluster_analysis Data Analysis and Interpretation Dose Administer this compound (Range of Doses) EPM Elevated Plus Maze Dose->EPM LDB Light-Dark Box Dose->LDB OFT Open Field Test Dose->OFT Rotarod Rotarod Test Dose->Rotarod Analysis Analyze dose-response for anxiolytic and sedative effects EPM->Analysis LDB->Analysis OFT->Analysis Rotarod->Analysis Interpretation Identify optimal dose with anxiolysis and minimal sedation Analysis->Interpretation

Caption: A parallel testing workflow is crucial to correlate anxiolytic and sedative effects at specific doses.

Data Interpretation: The Dose-Response Relationship

The cornerstone of optimizing this compound dosage is the establishment of a clear dose-response curve for both anxiolytic and sedative effects.

Table 2: Hypothetical Dose-Response Data for this compound in Mice

Dose (mg/kg, i.p.)Time in Open Arms (EPM, % of total)Total Distance Traveled (OFT, cm)Latency to Fall (Rotarod, seconds)
Vehicle15 ± 22500 ± 150180 ± 15
125 ± 3*2450 ± 160175 ± 12
335 ± 4 2300 ± 140160 ± 10
1038 ± 51500 ± 120 90 ± 8
1640 ± 5 1000 ± 10050 ± 6**

*p < 0.05, **p < 0.01 compared to vehicle

In this hypothetical dataset, a dose of 3 mg/kg shows a significant anxiolytic effect (increased time in open arms) with no significant impact on locomotor activity or motor coordination. However, at doses of 10 mg/kg and above, while the anxiolytic effect is maintained, significant sedation is observed, as indicated by the reduced distance traveled and latency to fall. This type of data allows for the identification of a therapeutic window. One study found that a 1 mg/kg dose of this compound in mice resulted in significantly increased transitions in the light/dark box, indicative of anxiolytic activity, while doses up to 16 mg/kg did not produce amnesic effects, a common side effect of some anxiolytics.[10][11] Another study showed significant anxiolytic activity at a 10 mg/kg dose in both the elevated plus maze and light/dark transition tests.[12][13]

Troubleshooting and FAQs

Q1: My results in the Elevated Plus Maze are highly variable. What could be the cause?

A1: High variability in the EPM can stem from several factors:

  • Inadequate Acclimation: Ensure animals are properly habituated to the testing room to reduce stress from the novel environment.

  • Experimenter Bias: The experimenter's handling of the animals can influence their anxiety levels. Blinding the experimenter to the treatment groups is highly recommended.[6]

  • Time of Day: Rodents' activity levels and anxiety can be influenced by the light-dark cycle. Conduct all tests at the same time of day to minimize this variability.

  • Environmental Cues: Uncontrolled noises, odors, or changes in lighting can affect behavior. Maintain a consistent and controlled testing environment.

Q2: I'm seeing a decrease in open arm time in the EPM at a high dose of this compound. Does this mean it's anxiogenic at high doses?

A2: Not necessarily. This is a classic example of where sedation can confound the interpretation of an anxiety test. A highly sedated animal will be less mobile and therefore less likely to explore any of the arms of the maze, including the open arms. This is why it is critical to run a locomotor activity test, like the Open Field Test, in parallel. If the high dose of this compound also significantly reduces total distance traveled, the decrease in open arm time is likely due to sedation, not an anxiogenic effect.

Q3: How long after injection should I perform the behavioral tests?

A3: The timing of the tests should be based on the pharmacokinetic profile of this compound. It is rapidly absorbed after intraperitoneal (i.p.) injection, with peak plasma concentrations typically occurring within 30 minutes. Therefore, conducting behavioral tests 30 minutes post-injection is a common and appropriate time point.[10]

Q4: Can I reuse animals in the Elevated Plus Maze?

A4: Re-testing animals in the EPM can be problematic due to a phenomenon called "one-trial tolerance," where prior experience in the maze can alter subsequent behavior, even with anxiolytic treatment. If re-testing is necessary, a long inter-trial interval (e.g., several weeks) and a change in the testing environment may help to mitigate this effect.

Q5: Are there other, more subtle measures of anxiety I can look for?

A5: Yes, ethological measures can provide a more nuanced picture of anxiety-like behavior. In the EPM, these include:

  • Head-dipping: The animal poking its head over the side of the open arms. An increase can indicate reduced anxiety.

  • Stretched-attend postures: The animal stretches forward to explore without moving its hind paws. A decrease can suggest an anxiolytic effect. In the OFT, a reduction in grooming and freezing behaviors can also be indicative of reduced anxiety.[8]

By employing a multi-faceted approach that combines careful dose selection, a battery of validated behavioral assays, and a thorough understanding of the potential confounding effects of sedation, researchers can successfully navigate the complexities of this compound's pharmacology and identify a dosage that maximizes its anxiolytic potential while minimizing its sedative side effects.

References

  • Patel, S., Kale, P. P., Addepalli, V., Sarkar, A., & Savai, J. (2015). Effect of a combination of duloxetine with this compound on experimental models of anxiety in mice. Indian Journal of Pharmacology, 47(2), 173–176.
  • Patel, S., Kale, P. P., Addepalli, V., Sarkar, A., & Savai, J. (2015). Effect of a combination of duloxetine with this compound on experimental models of anxiety in mice.
  • Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. (2016). Journal of Basic and Clinical Pharmacy, 7(4), 103–108.
  • Lenègre, A., Avril, I., Fromage, S., Milinkevitch, D., & Porsolt, R. D. (1988). Absence of amnesia induction in mice with this compound in comparison with three other minor tranquillizers. Arzneimittel-Forschung, 38(4), 558–560.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Gladney, M., Stanley, R. T., & Hendricks, S. E. (1994). Anxiolytic activity of chloral hydrate and this compound.
  • Ferreri, M., Hantouche, E. G., & Billardon, M. (1994). [Value of this compound in generalized anxiety disorder: controlled double-blind study versus placebo]. L'Encephale, 20(6), 785–791.
  • Evaluation of the Effect of this compound on Preoperative Anxiety and Anesthetic Adequacy in Children: Double Blind Randomized Clinical Trial. (2021).
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434.
  • Shader, R. I., & Greenblatt, D. J. (1993). Biological Perspectives this compound for Anxiety: Another Look at an Old Drug. Journal of Clinical Psychopharmacology, 13(4), 231-232.
  • Gladney, M., Stanley, R. T., & Hendricks, S. E. (1994).
  • What is the mechanism of this compound Pamoate?. (2024).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
  • Vinkers, C. H., van der Wee, N. J., & Giltay, E. J. (2014). Modulation of marble-burying behavior in adult versus adolescent C57BL/6J mice of both sexes by ethologically relevant chemosensory stimuli. PMC.
  • Belzung, C., & Griebel, G. (2001).
  • Takao, K., & Miyakawa, T. (2006). Assessment of mouse anxiety-like behavior in the light-dark box and open-field arena: Role of equipment and procedure.
  • Effect of different doses of this compound on various parameters of anxiety. (n.d.).
  • Elevated Plus Maze: Understanding the Basics. (2017). Maze Engineers.
  • Thomas, A., Burant, A., & Bui, N. (2009). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (77), e50552.
  • Rotarod Protocol. (n.d.). IMPRESS.
  • dose conversion between animals and human. (n.d.). TargetMol.
  • To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays. (2021). Frontiers in Behavioral Neuroscience.
  • Roedel, A., Storch, C., Holsboer, F., & Ohl, F. (2005). Effects of light or dark phase testing on behavioural and cognitive performance in DBA mice. SciSpace.
  • The Rotarod Test (For Mice). (2015). Maze Engineers.
  • How should I analyze and interpret the data of the elevated plus maze test?. (2017).
  • Representational drift reflects ongoing balancing of stochastic changes by Hebbian learning. (2022). PNAS.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
  • Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. (2013).
  • A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. (2009).
  • This compound: Definition, Mechanism of Action and Applic
  • Taguchi, K., & Chuang, D. M. (2008).
  • Marble burying as compulsive behaviors in male and female mice. (2017). Acta Neurobiologiae Experimentalis.
  • Rotarod-Test for Mice. (2024). Protocols.io.
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). ChemSafetyPRO.
  • The open field assay is influenced by room temperature and by drugs that affect core body temper
  • Amiodarone (oral route). (n.d.). Mayo Clinic.
  • Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. (2016). Journal of Basic and Clinical Pharmacy.
  • Evaluation of anxiolytic effects of aripiprazole and this compound as a combination in mice. (2016). Journal of Basic and Clinical Pharmacy.
  • DoseCal: a virtual calculator for dosage conversion between human and different animal species. (2019).
  • Rotarod Protocol. (n.d.). IMPRESS.
  • A Novel Automated Approach for Improving Standardization of the Marble Burying Test Enables Quantification of Burying Bouts and Activity Characteristics. (2022). NIH.
  • Rotarod-Test for Mice v1. (2024).
  • How to easily automate the elev
  • HTML Standard. (n.d.).

Sources

Strategies to minimize the anticholinergic side effects of Hydroxyzine in studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Dosing & Experimental Control for Hydroxyzine Studies

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Pharmacological Noise" of this compound

Welcome, Researcher. You are likely here because your study requires the H1-antagonism of this compound (e.g., for anxiety, pruritus, or as a positive control in sedative studies), but the anticholinergic (antimuscarinic) side effects are confounding your data or endangering your subject safety profile.

This compound is a "dirty" drug by modern standards. It acts primarily as an inverse agonist at the H1 receptor , but its structural similarity to muscarinic antagonists means it off-targets the M1-M5 receptors .

The Core Challenge: In experimental settings, you must distinguish between Target Engagement (H1) and Off-Target Toxicity (M-receptors) . This guide provides the protocols to widen that therapeutic window.

Module 1: The Therapeutic Window (H1 vs. M1)

Q: Why am I seeing anticholinergic effects if this compound is an antihistamine?

A: Because receptor selectivity is dose-dependent. This compound has a distinct affinity gap between H1 and Muscarinic receptors.[1] Your goal is to dose inside this gap.

The Affinity Gap (Data): this compound binds to H1 receptors with high affinity (


 in nanomolar range) but requires much higher concentrations to block Muscarinic receptors (

in micromolar range).
Receptor TargetThis compound Affinity (

)
Clinical Implication
Histamine H1 ~2 - 10 nM Therapeutic Target (Anxiolysis, Antipruritic)
Muscarinic (M1-M5) ~3,800 - 15,000 nM Off-Target Toxicity (Dry mouth, Confusion, Urinary Retention)
Comparison: Diphenhydramine~300 - 600 nM (Muscarinic)Note: Diphenhydramine is ~10-50x more potent at M-receptors than this compound.

The Strategy: Maintain plasma concentrations (


) such that:


Visualization: Receptor Occupancy Logic

The following diagram illustrates the "Safety Zone" you must target in your dosing regimen.

TherapeuticWindow cluster_zone The Therapeutic Window Drug This compound Dosage H1 H1 Receptor (Target: Anxiety/Itch) Drug->H1 High Affinity (Low Dose Required) M1 Muscarinic Receptor (Toxicity: Confusion/Dry Mouth) Drug->M1 Low Affinity (High Dose Required) Target Optimal Plasma Conc. (10-50 ng/mL) H1->Target Target->M1 Avoids Threshold

Figure 1: The "Therapeutic Window" relies on exploiting the ~1000-fold difference in binding affinity between H1 and Muscarinic receptors.

Module 2: Experimental Design & Dosing Strategies

Q: How do I design a dosing schedule that minimizes accumulation?

A: You must account for the half-life mismatch in specific populations. This compound has a half-life (


) of ~20 hours in adults but can extend to 29+ hours in the elderly .

Protocol: The "Step-Up" Titration Do not use fixed-dose boluses (e.g., 50mg TID) in susceptible populations. Use this titration protocol to identify the H1 saturation point before M-toxicity sets in.

  • Baseline Measurement: Administer Anticholinergic Cognitive Burden (ACB) scale assessment.

  • Initiation: Start with 10mg (PM dosing to mask sedation).

  • Steady State Check: Wait 5-7 days (

    
    ) before escalation.
    
  • Escalation: Increase by 10-25mg increments.

  • Stop Rule: Halt escalation immediately upon reporting of peripheral anticholinergic signs (dry mouth), as central signs (confusion) often follow shortly after.

Q: What exclusion criteria should I use to protect my data integrity?

A: If your subject has a high baseline cholinergic burden, this compound will tip them over the edge, confounding your results.

Mandatory Exclusion/Stratification Criteria:

  • Existing Polypharmacy: Patients on other ACB scale drugs (e.g., Oxybutynin, Paroxetine, Nortriptyline).

  • Physiological Vulnerability:

    • Benign Prostatic Hyperplasia (BPH) - High risk of urinary retention.

    • Glaucoma (Narrow-angle) - High risk of intraocular pressure spike.

    • Baseline MMSE (Mini-Mental State Exam) < 24.

Module 3: Troubleshooting & Adverse Events

Q: A subject is reporting "brain fog." Is this H1 sedation or M1 toxicity?

A: This is the most common confounder. Use the Biomarker Differentiation Table to distinguish the mechanism.

SymptomH1 Mechanism (Histaminergic)M1 Mechanism (Cholinergic)Action Required
Sedation Drowsy but orientable.[2] "Sleepy."Disoriented, "delirious," fluctuating attention.M1: Reduce dose immediately.
Pupils Normal / Miosis (constriction).Mydriasis (dilation), sluggish light reflex.M1: Stop drug. High specificity for anticholinergic toxicity.
Mucosa Normal moisture.Xerostomia (parched mouth), dry axilla.M1: Hydration not enough; dose reduction needed.
Heart Rate No significant change.Tachycardia (Vagal blockade).M1: Monitor ECG.
Q: How do I rescue a subject with acute anticholinergic toxicity?

A: If a subject exhibits delirium or severe urinary retention:

  • Discontinue this compound immediately.

  • Supportive Care: Hydration and catheterization if retention > 400mL.

  • Pharmacologic Antidote (Severe Only): Physostigmine is the antidote but is rarely used in research settings due to risk. Generally, a washout period is sufficient due to the reversible nature of competitive antagonism.

    • Note: Washout takes

      
      . In elderly, this can be 6-7 days .
      

Module 4: Study Workflow Visualization

Q: How does this integrate into my clinical trial workflow?

A: Implement a "Gatekeeper" phase in your study design.

Workflow Start Subject Screening ACB_Check Calculate Baseline ACB Score Start->ACB_Check Exclusion Exclude if ACB > 3 or BPH/Glaucoma ACB_Check->Exclusion High Risk Dosing Initiate Low Dose (10mg PM) ACB_Check->Dosing Low Risk Monitor Monitor Biomarkers (Pupils, HR, Saliva) Dosing->Monitor Decision Signs of M-Toxicity? Monitor->Decision Continue Continue/Titrate Up Decision->Continue No Stop Washout & Withdraw Decision->Stop Yes

Figure 2: The "Gatekeeper" workflow ensures high-risk subjects are excluded before dosing, and toxicity is caught early via biomarkers.

References

  • PsychDB. (2024). This compound Pharmacology and Mechanism of Action. Retrieved from [Link]

  • Liu, H., et al. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC Pharmacology. Retrieved from [Link]

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. Retrieved from [Link]

  • Dr. Oracle. (2025). What are the risks of anticholinergic effects with this compound? Retrieved from [Link]

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

Technical Support Center: Addressing False-Positive Immunoassay Results Due to Hydroxyzine Interference

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding false-positive results in immunoassays caused by the presence of hydroxyzine and its metabolites. Our goal is to equip you with the scientific understanding and practical tools to identify, mitigate, and resolve these analytical challenges, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding this compound-related immunoassay interference.

Q1: What is this compound, and why does it cause interference in some immunoassays?

This compound is a first-generation antihistamine used to treat allergies, anxiety, and itching.[1] It can cause false-positive results in certain immunoassays primarily due to a phenomenon called cross-reactivity .[2] This occurs because the chemical structure of this compound and its primary metabolite, cetirizine, can be similar enough to the target analyte of an assay that the assay's antibodies mistakenly bind to them.[3][4] This binding event generates a signal that is incorrectly interpreted as a positive result for the actual target molecule.

Q2: Which types of immunoassays are most commonly affected by this compound?

Immunoassays are susceptible to this interference, particularly those used for screening drugs of abuse and therapeutic drug monitoring.[2] Documented cases of false positives have been reported for assays targeting:

  • Tricyclic Antidepressants (TCAs) [3][5]

  • Fentanyl [6]

  • Carbamazepine (specifically with Particle-Enhanced Turbidimetric Inhibition Immunoassay - PETINIA)[7]

  • Benzodiazepines (less common, but possible)[1]

It is crucial to note that the susceptibility to interference can vary significantly between different assay manufacturers and methodologies.[2]

Q3: What is the primary mechanism of this compound interference?

The principal mechanism is structural cross-reactivity . Immunoassays rely on the specific binding of an antibody to a target analyte.[4] If a non-target compound present in the sample, such as this compound or its metabolites, shares structural features (e.g., a similar backbone or functional group) with the intended analyte, it can fit into the antibody's binding site, leading to a false signal.[8] This is a limitation of the immunoassay technique, which prioritizes speed and cost-effectiveness for initial screening over the definitive identification provided by more specific methods.[2][9]

Q4: I have an unexpected positive result for a patient known to be taking this compound. What is the first step?

The immediate and most critical step is to confirm the result using a more specific, secondary method .[2][10] The gold standard for confirmation is mass spectrometry, either:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

These methods do not rely on antibody-antigen binding but instead separate compounds based on their physical and chemical properties and identify them by their unique mass-to-charge ratio, providing a definitive result and eliminating the risk of cross-reactivity.[2][11]

Q5: Can this interference be caused by this compound's metabolites as well?

Yes. This compound is metabolized in the body primarily to cetirizine.[1] Studies have shown that both this compound and its metabolites can cross-react with immunoassay antibodies, sometimes with the metabolites showing significant or even greater interference than the parent drug.[7]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected this compound interference.

Part 1: Initial Assessment and Suspicion of Interference

An unexpected positive result should trigger a review process. Suspect interference if:

  • Result is Clinically Discordant: The positive result does not align with the subject's clinical history, prescribed medications, or expected physiological state. For example, a positive fentanyl screen in a patient with no known exposure but a prescription for this compound is a major red flag.[6]

  • Patient Medication Review: The subject is known to be taking this compound or other structurally similar compounds (e.g., other benzhydrylpiperazine drugs).[1][7]

  • Inconsistent Quantitative Values: If the assay is semi-quantitative, the result may be at the low end of the positive range, just above the cutoff threshold.

Part 2: Understanding the Mechanisms of Interference

A clear understanding of the underlying cause is essential for effective troubleshooting.

This is the most common cause of this compound-related false positives. The antibody, designed to recognize a specific analyte, mistakenly binds to this compound or its metabolites due to shared structural motifs.[8]

cluster_0 Standard Immunoassay Reaction cluster_1 Cross-Reactivity Interference Analyte Target Analyte (e.g., TCA) Antibody Assay Antibody Specific Binding Site Analyte->Antibody Correct Binding (True Positive Signal) This compound Interfering Molecule (this compound/Metabolite) Antibody2 Assay Antibody Specific Binding Site This compound->Antibody2 Incorrect Binding (False-Positive Signal) cluster_assay Two-Site Sandwich Immunoassay cluster_key Legend CaptureAb Capture Ab Analyte Analyte CaptureAb->Analyte  True Positive HeterophileAb Heterophile Ab CaptureAb->HeterophileAb False Positive   DetectionAb Detection Ab Analyte->DetectionAb  True Positive HeterophileAb->DetectionAb False Positive   k1 Assay Antibody k2 Target Analyte k3 Interfering Ab

Caption: Heterophile antibody interference in a sandwich immunoassay.

Part 3: Experimental Mitigation & Resolution Protocols

If you suspect interference, the following experimental workflows can help diagnose the issue and obtain an accurate result.

Start Unexpected Positive Immunoassay Result Review Review Patient History (this compound Use?) Start->Review Dilution Protocol 1: Perform Serial Dilution Analysis Review->Dilution Linearity Is Dilution Linear? Dilution->Linearity Pretreat Protocol 2: Sample Pre-treatment (e.g., PEG, HBT) Linearity->Pretreat No Result1 Result Likely True Positive (Consider Confirmation) Linearity->Result1 Yes Reassay Re-run Immunoassay Pretreat->Reassay Confirm Protocol 3: Confirm with GC-MS or LC-MS/MS Reassay->Confirm Result2 Interference Confirmed (Report Confirmatory Result) Confirm->Result2

Caption: Troubleshooting workflow for suspected immunoassay interference.

Causality: The concentration of a true analyte should decrease linearly upon dilution with a proper matrix (e.g., analyte-free serum). In contrast, interference effects from cross-reacting substances or heterophile antibodies often do not exhibit linear dilution. [12]A non-linear response is a strong indicator of an invalid result.

Methodology:

  • Preparation: Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using an appropriate analyte-free matrix diluent provided by the assay manufacturer or a validated in-house equivalent.

  • Analysis: Run each dilution in the immunoassay according to the standard protocol.

  • Calculation:

    • For each dilution, multiply the measured concentration by the dilution factor to get the corrected concentration.

    • Calculate the Coefficient of Variation (%CV) across the corrected concentrations of the dilution series.

  • Interpretation:

    • Linear Dilution (%CV < 20%): The corrected concentrations are consistent across the series. The original result may be a true positive, but confirmation is still recommended. [13] * Non-Linear Dilution (%CV > 30%): The corrected concentrations vary significantly and trend downwards with higher dilutions. This strongly suggests the presence of interference. [13] Data Summary Table: Example of Linearity Assessment

Dilution FactorMeasured Value (ng/mL)Corrected Value (ng/mL)
Neat (1:1)125125
1:24590
1:41560
1:8540
Result %CV = 55.8% (Non-Linear)

Causality: These methods aim to remove interfering immunoglobulins (like heterophile antibodies) or other substances from the sample matrix before analysis. [14][15] Methodologies:

  • A. Heterophile Blocking Tubes (HBT):

    • Principle: HBTs contain blocking reagents (e.g., non-immune mouse IgG) that bind to and neutralize heterophile antibodies in the sample. [12] 2. Procedure: Add the patient sample to the HBT, incubate according to the manufacturer's instructions, centrifuge, and then test the resulting supernatant in the immunoassay. A significant drop in the measured value post-treatment indicates heterophile antibody interference.

  • B. Polyethylene Glycol (PEG) Precipitation:

    • Principle: PEG is used to precipitate large immune complexes, including interfering antibodies, while leaving smaller analytes in the solution. [14][15] 2. Procedure:

      • Mix an equal volume of the patient sample with a PEG 6000 solution.

      • Incubate for 10-15 minutes at room temperature.

      • Centrifuge to pellet the precipitated immunoglobulins.

      • Analyze the supernatant in the immunoassay.

    • Interpretation: A result from the supernatant that is significantly lower than the original result points to interference.

Causality: This is the definitive step. Methods like LC-MS/MS are considered the "gold standard" because they provide unambiguous identification and quantification of the molecule based on its intrinsic chemical properties (mass and fragmentation pattern), not on antibody recognition. [2]This makes them immune to the cross-reactivity issues that plague immunoassays.

Methodology:

  • Sample Submission: Submit an aliquot of the original patient sample to a qualified reference laboratory for analysis by a validated GC-MS or LC-MS/MS method for the specific analyte (e.g., TCAs, fentanyl).

  • Data Interpretation:

    • Confirmation Positive: The mass spectrometry method detects and quantifies the drug, confirming a true positive.

    • Confirmation Negative: The mass spectrometry method does not detect the drug (or finds it below the limit of quantification). This confirms that the initial immunoassay result was a false positive due to interference. The immunoassay result should be disregarded and reported as negative.

References
  • Vertex AI Search. (2025). Can this compound (an antihistamine) cause a false positive result for fentanyl in drug tests?
  • ReelMind. (n.d.).
  • Dasgupta, A., et al. (2006). False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of this compound and cetirizine. Therapeutic Drug Monitoring, 28(5), 683-687. [Link]

  • Martins, T. B., et al. (2003). Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum. Clinical and Diagnostic Laboratory Immunology, 10(4), 727-730. [Link]

  • Ismail, A. A. A. (2012). Interferences in immunoassay. In Serodiagnosis of Certain Visceral Parasitic Affections. IntechOpen. [Link]

  • MomMed. (n.d.). Can this compound Cause False Positive Pregnancy Test?
  • FMCSARegistration.com. (2023). Can this compound Cause a Positive Drug Test? YouTube. [Link]

  • Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17. [Link]

  • Krzystanek, M., et al. (2020). False-positive drug test results in patients taking psychotropic drugs. A literature review.
  • Drug Information Group, University of Illinois Chicago. (n.d.). What drugs are likely to interfere with urine drug screens?[Link]

  • Asana Recovery. (2024). Will this compound Show Up on a Drug Test? Guide to Testing and Results. [Link]

  • Dasgupta, A. (2018). Immunoassays and Issues With Interference in Therapeutic Drug Monitoring. In Therapeutic Drug Monitoring. Elsevier. [Link]

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105-120. [Link]

  • Parant, F., et al. (2005). This compound and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA). Therapeutic Drug Monitoring, 27(4), 509-513. [Link]

  • Krasowski, M. D., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. The Journal of Applied Laboratory Medicine, 4(4), 220-231. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Theodorescu, D., et al. (2013). Development and validation of a GC–MS method for the determination of this compound and its active metabolite, cetirizine, in whole blood. Romanian Journal of Legal Medicine, 21(3), 185-190. [Link]

  • McMillin, G. A., et al. (2010). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 32(4), 460-466. [Link]

Sources

Technical Support Center: Optimizing Hydroxyzine Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the route of administration for Hydroxyzine in your preclinical studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into making informed decisions for your experimental design. Here, we will move beyond simple protocols to understand the causality behind experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that I should consider when designing my preclinical study?

A1: this compound is a first-generation antihistamine with a multi-faceted pharmacological profile.[1] Understanding its primary mechanisms is crucial for selecting the appropriate preclinical model and interpreting your results.

  • H1 Receptor Inverse Agonism: this compound's principal mechanism is as a potent inverse agonist of the histamine H1 receptor.[1] This action blocks the effects of histamine, mediating its antihistaminic and sedative properties.[1]

  • Serotonin 5-HT2A Receptor Antagonism: It also acts as an antagonist at serotonin 5-HT2A receptors, which is thought to contribute to its anxiolytic effects.[1]

  • Dopamine D2 and Alpha-1 Adrenergic Receptor Antagonism: this compound exhibits weaker antagonism at dopamine D2 and α1-adrenergic receptors.[1]

The sedative and anxiolytic effects are central to its use in many preclinical models. It's important to note that this compound readily crosses the blood-brain barrier to exert these central nervous system effects.[1]

Q2: Which salt form of this compound should I use, and how does this impact vehicle selection?

A2: this compound is commonly available in two salt forms: this compound hydrochloride and this compound pamoate. The choice of salt form will directly influence your vehicle selection due to differences in solubility.

  • This compound Hydrochloride: This form is very soluble in water. For most parenteral and oral gavage studies, sterile water for injection or physiological saline (0.9% NaCl) are suitable vehicles.

  • This compound Pamoate: This salt is practically insoluble in water. If you are working with the pamoate salt for oral administration, you will likely need to prepare a suspension. Common suspending vehicles include 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in water.

It is critical to ensure the homogeneity of the suspension before each administration to guarantee accurate dosing.

Troubleshooting Your Administration Route

Choosing the right administration route is pivotal for achieving reproducible and relevant preclinical data. Below, we address common challenges and provide troubleshooting guidance for the most frequently used routes in rodent studies.

Oral Gavage (PO)

Why choose this route? Oral gavage is a common method for administering precise doses of a substance directly into the stomach, mimicking the clinical route of administration for oral medications.[2]

Potential Issues & Troubleshooting:

  • Animal Stress: Improper technique can cause significant stress, leading to physiological changes that can confound your experimental results.

    • Solution: Ensure proper training in animal handling and gavage techniques. Habituate the animals to handling for several days before the experiment. A novel technique of precoating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors and decrease the time to passage.[3]

  • Esophageal or Gastric Injury: Forcing the gavage needle can cause perforation of the esophagus or stomach.

    • Solution: Use a flexible-tipped gavage needle of the appropriate size for the animal. Never force the needle; it should pass smoothly down the esophagus. If you meet resistance, stop and reposition.

  • Accidental Tracheal Administration: This can lead to aspiration pneumonia and is often fatal.

    • Solution: Ensure the animal's head and body are in a straight line during the procedure. If the animal coughs or struggles excessively, or if fluid appears in the mouth, withdraw the needle immediately.[4]

Step-by-Step Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing. The head and body should be vertically aligned.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Passage into the Esophagus: The mouse will naturally swallow as the needle reaches the back of the throat. Allow the needle to be guided by the swallowing motion.

  • Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth), slowly administer the this compound formulation.

  • Withdrawal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing or cyanosis, before returning it to its cage.

Intraperitoneal (IP) Injection

Why choose this route? IP injection allows for rapid absorption of a substance into the systemic circulation, bypassing first-pass metabolism in the liver.

Potential Issues & Troubleshooting:

  • Accidental Injection into Organs: The needle can puncture the intestines, bladder, or other abdominal organs.

    • Solution: Use a short, sharp needle (25-27 gauge for mice). Inject into the lower right or left quadrant of the abdomen to avoid the cecum and bladder. Angle the needle at approximately 30 degrees.

  • Peritonitis: Introduction of non-sterile solutions or bacteria can cause inflammation of the peritoneal cavity.

    • Solution: Always use sterile solutions and aseptic technique.

Step-by-Step Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant.

  • Needle Insertion: Insert the needle at a 30-degree angle, just deep enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back on the plunger. If you see blood or a yellowish fluid (urine), withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: If no fluid is aspirated, inject the this compound solution.

  • Withdrawal: Remove the needle and return the animal to its cage.

Subcutaneous (SC or SQ) Injection

Why choose this route? Subcutaneous injection provides a slower, more sustained release of the drug compared to IP or IV routes.

Potential Issues & Troubleshooting:

  • Injection Site Reactions: this compound can be irritating to tissues.

    • Solution: Rotate injection sites if multiple doses are required.[5] The loose skin over the back and neck is a common and well-tolerated site.[5][6] Do not inject substances that are highly acidic, basic, or viscous, as they can cause tissue damage.

  • Leaking of Injected Solution: If the needle is not fully inserted or is withdrawn too quickly, the solution can leak out.

    • Solution: Create a "tent" of skin and insert the needle at the base. Inject the solution slowly and wait a moment before withdrawing the needle to allow the tissue to close around the injection site.

Step-by-Step Protocol for Subcutaneous Injection in Mice:

  • Animal Restraint: Gently restrain the mouse and "tent" the loose skin over the shoulders.[7]

  • Needle Insertion: Insert the needle, bevel up, into the base of the tented skin.[8]

  • Aspiration: Gently aspirate to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try again in a different location with a fresh needle.[8][9]

  • Injection: Slowly inject the this compound solution.

  • Withdrawal: Remove the needle and gently pinch the injection site to prevent leakage.

  • Monitoring: Return the animal to its cage and monitor for any signs of discomfort or injection site reactions.

Pharmacokinetic Considerations

Route of Administration Anticipated Bioavailability Speed of Onset Key Considerations
Oral (PO) Moderate to High (72% in dogs)[10][11][12]SlowerSubject to first-pass metabolism. Best for mimicking clinical use.
Intraperitoneal (IP) HighRapidBypasses first-pass metabolism, leading to higher peak concentrations.
Subcutaneous (SC) HighSlowerProvides a more sustained release profile compared to IP.
Intravenous (IV) 100% (by definition)Very RapidProvides immediate and complete systemic exposure.

Metabolism and Excretion: this compound is extensively metabolized in the liver, with its primary active metabolite being cetirizine.[1] In animals, this compound and its metabolites are primarily excreted in the feces through biliary elimination.[1] In rats, less than 2% of the drug is excreted unchanged, indicating significant metabolism.[1]

Visualizing Your Experimental Workflow

A clear experimental workflow is essential for ensuring consistency and reproducibility.

Caption: Preclinical experimental workflow for this compound administration.

Decision-Making for Route Selection

The choice of administration route should be scientifically justified based on your research question.

route_selection Start Research Goal Mimic_Clinical_Use Mimic Clinical Oral Administration? Start->Mimic_Clinical_Use Rapid_Onset Rapid Onset Required? Mimic_Clinical_Use->Rapid_Onset No Oral Oral Gavage (PO) Mimic_Clinical_Use->Oral Yes Sustained_Release Sustained Release Profile Desired? Rapid_Onset->Sustained_Release No Bypass_First_Pass Bypass First-Pass Metabolism? Rapid_Onset->Bypass_First_Pass Yes Sustained_Release->Oral Consider with slow-release formulation SC Subcutaneous (SC) Sustained_Release->SC Yes IP Intraperitoneal (IP) Bypass_First_Pass->IP Fastest Absorption IV Intravenous (IV) Bypass_First_Pass->IV Immediate Effect

Caption: Decision tree for selecting the optimal administration route.

References

  • Bizikova, P., et al. (2008). This compound and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of this compound to healthy dogs. Veterinary Dermatology, 19(5), 297-306. Available at: [Link]

  • Consensus. (n.d.). Pharmacokinetics of this compound pamoate in histamine antagonism. Available at: [Link]

  • ResearchGate. (2025). This compound and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of this compound to healthy dogs. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • PubMed. (2008). This compound and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of this compound to healthy dogs. Available at: [Link]

  • Ichor Bio. (2021). A Beginners Guide on How to Inject Mice. Available at: [Link]

  • ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. Available at: [Link]

  • VCA Animal Hospitals. (n.d.). This compound. Available at: [Link]

  • The Journal of Allergy and Clinical Immunology. (1984). The Pharmacokinetics and Antihistaminic of the H1 Receptor Antagonist this compound. Available at: [Link]

  • PubMed. (1990). Facilitation of Delayed Spontaneous Alternation Behavior in Adult Rats Following Early this compound Treatment: Differential Sensitivity in Late Infancy. Available at: [Link]

  • ResearchGate. (2019). New Method Development for this compound Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • PubMed. (2015). Road traffic crash risk associated with prescription of this compound and other sedating H1-antihistamines: A responsibility and case-crossover study. Available at: [Link]

  • University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Available at: [Link]

  • PubMed. (2003). This compound from topical phospholipid liposomal formulations: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Available at: [Link]

  • National Institutes of Health. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Available at: [Link]

  • PubMed. (2014). Formulation and assessment of this compound HCL solid lipid nanoparticles by dual emulsification technique for transdermal delivery. Available at: [Link]

  • PubMed. (1988). Absence of amnesia induction in mice with this compound in comparison with three other minor tranquillizers. Available at: [Link]

  • American Journal of Health-System Pharmacy. (1987). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. Available at: [Link]

  • San Diego State University. (n.d.). Oral Gavage Rodent SOP. Available at: [Link]

  • Queen's University. (n.d.). Subcutaneous Injection in Mice. Available at: [Link]

  • ResearchGate. (2025). Road traffic crash risk associated with prescription of this compound and other sedating H1-antihistamines: A responsibility and case-crossover study. Available at: [Link]

  • ResearchGate. (2015). New Method Development for this compound Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane. Available at: [Link]

  • ResearchGate. (2024). 60 questions with answers in ORAL GAVAGE. Available at: [Link]

  • PubMed. (2007). Effects of fexofenadine and this compound on brake reaction time during car-driving with cellular phone use. Available at: [Link]

  • Research Animal Training. (n.d.). Subcutaneous Injection in the Mouse. Available at: [Link]

  • GoodRx. (n.d.). This compound for Dogs: Uses, Dosages, and Side Effects. Available at: [Link]

  • Queen's University. (n.d.). SOP 10.8 - Gavage Techniques in Small Animals (Rat). Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Tolerability of Combination Varenicline With this compound as a Potential Smoking Cessation Treatment. Available at: [Link]

  • PubMed. (1979). Physicochemical Stability of a Preanesthetic Mixture of this compound Hydrochloride and Atropine Sulfate. Available at: [Link]

Sources

Technical Support Center: Managing Hydroxyzine Tolerance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the long-term effects of hydroxyzine. It provides a technical framework for understanding, anticipating, and managing the development of tolerance to its therapeutic effects. The information herein is grounded in established pharmacological principles and is designed to ensure the integrity and validity of your long-term preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily acts as a potent inverse agonist of the histamine H1 receptor.[1][2] This action blocks the effects of histamine in the body, leading to its antihistamine and sedative properties.[1][3][4] Additionally, this compound exhibits weaker antagonism at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which may contribute to its anxiolytic effects.[1] It readily crosses the blood-brain barrier, leading to significant central nervous system effects.[1]

Q2: Is tolerance to this compound a significant concern in long-term studies?

Yes, the development of tolerance, particularly to the sedative effects of first-generation H1 antihistamines like this compound, is a critical consideration for long-term studies.[5] While this compound is generally intended for short-term use, research indicates that its effectiveness can decrease over time as patients build up a tolerance.[6][7] One study on diphenhydramine, another first-generation antihistamine, showed that tolerance to its sedative effects can develop rapidly, within a few days of continuous use.[5][8] Therefore, long-term study designs must incorporate methods to monitor and account for this phenomenon.

Q3: What are the potential molecular mechanisms underlying tolerance to this compound?

Tolerance to H1 antihistamines is thought to involve adaptive changes at the cellular and molecular level. The primary mechanisms are believed to be:

  • Receptor Desensitization: Prolonged exposure to an antagonist can lead to a state where the receptor is still present on the cell surface but is uncoupled from its downstream signaling pathways. This can be mediated by processes such as phosphorylation by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.

  • Receptor Downregulation: Chronic blockade of H1 receptors can trigger a cellular response to decrease the total number of receptors. This can occur through increased internalization and degradation of the receptor protein and decreased transcription of the H1 receptor gene.[9][10] Studies have shown that protein kinase C (PKC) activation can lead to a reduction in H1 receptor mRNA levels.[9][10]

Q4: How can we design a long-term preclinical study to assess this compound tolerance?

A robust preclinical study design should include multiple arms to systematically evaluate the development of tolerance.[11][12][13] Key considerations include:

  • Dose-Response Evaluation: Establish a clear dose-response relationship for the desired therapeutic effect at the beginning of the study.[14]

  • Chronic Dosing Regimen: Administer this compound continuously for an extended period, representative of the intended long-term use.

  • Intermittent "Washout" Periods: Include study arms with planned drug-free intervals to assess the reversal of tolerance.

  • Behavioral and Physiological Endpoints: Utilize a battery of validated tests to measure the sedative, anxiolytic, and antihistaminic effects of this compound over time.

  • Molecular and Cellular Analyses: Collect tissue samples at various time points to investigate changes in H1 receptor expression and signaling.

Troubleshooting Guide

Issue 1: Diminished Sedative/Anxiolytic Effect Observed Mid-Study

  • Potential Cause: Development of pharmacological tolerance.

  • Troubleshooting Steps:

    • Confirm Dosing and Administration: Verify that the correct dose of this compound is being administered consistently and via the appropriate route.

    • Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its active metabolite, cetirizine, to rule out any changes in drug metabolism or clearance over time.[[“]]

    • Functional Re-challenge: After a washout period, re-administer a single acute dose of this compound and compare the response to the initial acute response. A diminished response upon re-challenge is indicative of tolerance.

    • Receptor Occupancy Studies: If available, utilize techniques like positron emission tomography (PET) with a suitable radioligand to assess H1 receptor occupancy in the brain. A discrepancy between high receptor occupancy and low functional effect would support the hypothesis of receptor desensitization.

Issue 2: Inconsistent Behavioral Assay Results

  • Potential Cause: Variability in assay conditions or the development of behavioral tolerance (a learned adaptation to the drug's effects).

  • Troubleshooting Steps:

    • Standardize Environmental Factors: Ensure that all behavioral testing is conducted at the same time of day, in the same environment, and by the same trained personnel to minimize variability.

    • Vary Behavioral Paradigms: Employ multiple, distinct behavioral assays to assess the same endpoint (e.g., for anxiety, use both an elevated plus maze and a light-dark box). This can help differentiate between task-specific learned adaptations and a true loss of drug effect.

    • Include a Positive Control: Use a compound with a different mechanism of action but a similar behavioral effect (e.g., a benzodiazepine for anxiolytic effects) as a positive control to ensure the validity of the behavioral assays throughout the study.

Experimental Protocols

Protocol 1: In Vivo Assessment of Antihistamine Effect using Histamine-Induced Wheal and Flare Test

This protocol is designed to quantify the peripheral H1 receptor blockade by this compound and to monitor for the development of tolerance to this effect.[16]

Materials:

  • This compound solution for administration

  • Histamine phosphate solution (0.1 mg/mL in sterile saline)[17]

  • Positive control (e.g., saline)

  • Tuberculin syringes with 27-gauge needles

  • Calipers or a transparent ruler for measurement

  • Skin marker

Procedure:

  • Baseline Measurement: Prior to the first dose of this compound, perform a baseline histamine challenge.

  • Site Preparation: On the subject's forearm (or other appropriate skin area in animal models), mark two separate injection sites.

  • Intradermal Injection: At one site, inject 0.01 mL of the histamine solution intradermally to raise a small bleb. At the second site, inject 0.01 mL of saline as a negative control.

  • Measurement: After 10-15 minutes, measure the diameters of the wheal (raised, blanched area) and the flare (surrounding red area) in two perpendicular directions and calculate the mean diameter.

  • Chronic Dosing: Administer this compound according to the long-term study protocol.

  • Serial Histamine Challenges: Repeat the histamine challenge (steps 2-4) at regular intervals throughout the study (e.g., weekly) at the same time relative to the last this compound dose.

  • Data Analysis: Compare the size of the wheal and flare responses over time to the baseline measurements. A gradual increase in the size of the wheal and flare in response to histamine, despite continued this compound administration, indicates the development of tolerance.

Protocol 2: In Vitro Assessment of H1 Receptor Signaling using a Calcium Flux Assay

This assay measures the ability of the H1 receptor to signal through the Gq pathway upon stimulation with histamine. It can be used to assess receptor desensitization in cells chronically exposed to this compound.[18][19]

Materials:

  • Cell line expressing the human H1 receptor (e.g., CHO-H1 or U373 astrocytoma cells)

  • Cell culture medium and supplements

  • This compound

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Culture and Chronic Treatment:

    • Culture the H1 receptor-expressing cells to an appropriate confluency.

    • Treat a subset of the cells with this compound at a relevant concentration for a prolonged period (e.g., 24-72 hours). Include a vehicle-treated control group.

  • Dye Loading:

    • Wash the cells with a buffered saline solution.

    • Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay Performance:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a stimulating concentration of histamine to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for both the this compound-treated and control cells.

    • A significantly lower peak response in the this compound-treated cells compared to the control cells, upon stimulation with the same concentration of histamine, suggests H1 receptor desensitization.

Data and Pathway Visualization

Table 1: Hypothetical Data from a Long-Term Preclinical Study

Study WeekMean Sedation Score (Chronic this compound Group)Mean Wheal Diameter (mm) (Chronic this compound Group)H1 Receptor mRNA Expression (Fold Change vs. Baseline)
14.2 ± 0.55.1 ± 0.80.98
43.1 ± 0.67.8 ± 1.00.85
81.9 ± 0.412.3 ± 1.20.62
121.5 ± 0.515.6 ± 1.50.45

Diagram 1: Proposed Mechanism of this compound Tolerance

G cluster_0 Acute this compound Effect cluster_1 Chronic this compound Exposure & Tolerance Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Gq Gq Protein Activation H1R_active->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Sedation, Anti-Allergy) Ca_PKC->Response This compound This compound This compound->H1R_active Blockade H1R_prolonged_block Prolonged H1R Blockade This compound->H1R_prolonged_block GRK GRK Phosphorylation H1R_prolonged_block->GRK Arrestin β-Arrestin Binding GRK->Arrestin Desensitization Receptor Desensitization (Uncoupling from Gq) Arrestin->Desensitization Internalization Receptor Internalization & Downregulation Arrestin->Internalization Diminished_Response Diminished Cellular Response (Tolerance) Desensitization->Diminished_Response Leads to Gene_Expression ↓ H1R Gene Transcription Internalization->Gene_Expression Gene_Expression->Diminished_Response Leads to G cluster_workflow Tolerance Assessment Workflow start Initiate Long-Term Study (Preclinical or Clinical) dosing Chronic Daily Dosing with this compound start->dosing behavioral Weekly Behavioral Assays (e.g., Sedation, Anxiety) dosing->behavioral peripheral Weekly Peripheral Challenge (Histamine Skin Test) dosing->peripheral pk_pd Periodic Pharmacokinetic Sampling (Plasma this compound/Cetirizine) dosing->pk_pd molecular Terminal/Biopsy Tissue Collection (for Molecular Analysis) dosing->molecular analysis Data Integration & Analysis behavioral->analysis peripheral->analysis pk_pd->analysis qpcr qPCR for H1R mRNA molecular->qpcr western Western Blot for H1R Protein molecular->western signaling In Vitro Signaling Assays (e.g., Calcium Flux) molecular->signaling qpcr->analysis western->analysis signaling->analysis conclusion Conclusion on Tolerance Development analysis->conclusion

Sources

Best practices for the storage and handling of Hydroxyzine in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxyzine Storage & Handling Guide

Subject: Optimization of this compound Dihydrochloride Stability and Experimental Consistency From: Dr. Aris Thorne, Senior Application Scientist To: Research Personnel / Lab Managers

Executive Summary

This compound (specifically the dihydrochloride salt, This compound 2HCl ) is a robust H1 receptor inverse agonist, but its reliability in in vitro and in vivo assays is frequently compromised by two overlooked factors: photo-oxidation and hygroscopicity .[1]

This guide moves beyond standard SDS recommendations to address the specific "pain points" we see in the field: inconsistent IC50 values, unexpected precipitation, and stock solution degradation.

Module 1: Physical Storage & Stability (The "Before You Start" Phase)

Q: I received my this compound 2HCl at room temperature. Has it degraded? A: Likely not, provided the vial was sealed and amber-colored. While we recommend long-term storage at -20°C , this compound 2HCl is stable at room temperature (RT) for short durations (transit) if protected from light and moisture.[1]

Critical Mechanism: this compound contains a piperazine ring and a diphenylmethyl group.[1] The molecule is susceptible to photolytic cleavage when exposed to UV/visible light, leading to the formation of benzophenone derivatives (often yellow/orange) and N-dealkylated products.[1]

Protocol: The "Arrival" Workflow

  • Inspect: Check the powder.[1][2][3] It should be white to off-white.[1] A distinct yellow tint indicates photo-oxidation.[1]

  • Desiccate: The 2HCl salt is hygroscopic.[1] If the vial is not tight, it will absorb atmospheric water, altering the effective molar mass.[1] Store over silica gel or in a desiccated freezer box.

  • Darkness: Wrap the vial in aluminum foil if the manufacturer's amber coating is scratched or insufficient.[1]

Q: Can I store the Pamoate salt the same way? A: Yes, but be aware of the application difference.

  • This compound 2HCl: Highly water-soluble.[1][2] Used for in vitro cell signaling and acute in vivo injections.[1]

  • This compound Pamoate: Practically insoluble in water.[1] Used for slow-release formulations.[1] Do not use Pamoate if you require an aqueous stock.[1]

Module 2: Solubilization & Solution Handling (The "Prep" Phase)

Q: What is the best solvent for a high-concentration stock? A: Unlike many lipophilic drugs, this compound 2HCl is freely soluble in water .[1] However, for long-term frozen stocks, we recommend DMSO or Water depending on your assay tolerance.[1]

Solubility Data Table

SolventSolubility Limit (Approx.)SuitabilityStorage Stability (-20°C)
Water (Milli-Q) ~100 mg/mL (Very High)Best for Cell Culture/In Vivo1 Month (Aliquot!)[1]
DMSO ~25 mg/mLGood for hydrophobic screens3-6 Months
Ethanol ~50 mg/mLGood, but evaporation risk1-3 Months
PBS (pH 7.4) < 1 mg/mLPOOR .[1] Avoid for Stock.N/A

Technical Insight - The "Salting Out" Trap: Do not make your master stock in PBS or high-salt buffers.[1] The common ion effect (Cl- from PBS and the HCl salt) combined with the pH shift can reduce solubility, causing micro-precipitation that is invisible to the naked eye but ruins concentration accuracy.[1] Dissolve in pure water or DMSO first, then dilute into the buffer.[1]

Q: My stock solution turned light yellow after thawing. Is it safe to use? A: No. Discard it. Yellowing indicates the formation of degradation products (likely oxidation or photolysis).[1] In sensitive H1 receptor binding assays, these impurities can act as competitive antagonists or non-specific blockers, artificially shifting your IC50 curves.[1]

Module 3: Experimental Protocols & Visualizations

Workflow: Safe Reconstitution & Storage

Hydroxyzine_Handling Start Start: this compound Powder CheckForm Check Salt Form Start->CheckForm Pamoate Pamoate Salt CheckForm->Pamoate HCl Dihydrochloride (2HCl) CheckForm->HCl Warning STOP: Insoluble in Water Use for solid formulation only Pamoate->Warning Research use? SolventSelect Select Solvent HCl->SolventSelect Water Water (Milli-Q) Preferred for Biology SolventSelect->Water Immediate Use / In Vivo DMSO DMSO Preferred for Library Storage SolventSelect->DMSO Long Term Stock Dissolve Dissolve & Vortex (Protect from Light!) Water->Dissolve DMSO->Dissolve Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Decision tree for the correct selection of solvent and storage method based on the salt form of this compound.

Module 4: Troubleshooting Common Experimental Failures

Issue 1: "I see a precipitate when I add my stock to the cell culture media."

  • Cause: You likely diluted a high-concentration DMSO stock (>50mM) directly into cold media.[1]

  • Solution:

    • Perform a serial dilution in water or media without serum first to lower the concentration.[1]

    • Ensure the final DMSO concentration is <0.1% to prevent solvent toxicity.[1]

    • Warm the media to 37°C before addition.

Issue 2: "My IC50 values are shifting to the right (drug looks less potent)."

  • Cause: Adsorption or Degradation.[1] this compound is lipophilic (LogP ~2.5-2.7).[1] It can stick to certain plastics.[1]

  • Solution:

    • Plasticware: Use low-binding polypropylene tubes or glass vials for dilutions.[1] Avoid polystyrene for low-concentration (<10 nM) steps.[1]

    • Light Check: Was the drug left on the bench under fluorescent light for >2 hours? If yes, prep fresh.

Issue 3: "The powder is clumping and hard to weigh."

  • Cause: this compound 2HCl is hygroscopic.[1] It has absorbed moisture.[1]

  • Impact: Your calculated molarity will be wrong (you are weighing water, not drug).[1]

  • Correction: If precise stoichiometry is required (e.g., Kd determination), determine the water content via Karl Fischer titration or, more practically, buy a fresh vial and aliquot it immediately upon opening into single-use quantities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3658, this compound. Retrieved from [Link][1]

  • European Medicines Agency (EMA). Assessment Report: this compound-containing medicinal products. Retrieved from [Link]

  • O'Neil, M.J.[1] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] Whitehouse Station, NJ: Merck and Co., Inc.[1] (Data regarding solubility and light sensitivity).

Sources

Optimizing experimental design to control for Hydroxyzine's sedative properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dirty Drug" Paradox

Welcome. If you are reading this, you are likely facing a common translational hurdle: distinguishing therapeutic efficacy from behavioral suppression. Hydroxyzine is a first-generation H1-antihistamine with a "dirty" receptor profile.[1] While its primary mechanism is H1 inverse agonism, its lipophilicity allows it to cross the Blood-Brain Barrier (BBB) freely, acting on central H1, 5-HT2A, and


1-adrenergic receptors.

In behavioral assays (e.g., Elevated Plus Maze, Open Field, Pruritus models), sedation is a confounding variable that mimics anxiolysis and suppresses motor-dependent readouts. A mouse that doesn't move because it is sedated looks identical to a mouse that doesn't scratch because it isn't itchy.

This guide provides a self-validating experimental framework to decouple these effects.

Module 1: The Pharmacokinetic Window

Q: My animals are immobile 30 minutes post-dose. Is this the drug's peak effect?

A: Likely not. You are likely observing the onset of sedation before the peak therapeutic window.

The Science: this compound is rapidly absorbed but has a distinct Tmax (time to maximum concentration). In rodents, Tmax is approximately 2.0 hours .[2] Testing too early (


 hour) captures the acute phase of rapid CNS entry, where sedation often spikes before steady-state receptor occupancy is achieved. Furthermore, this compound metabolizes into Cetirizine  (a carboxylic acid metabolite). Cetirizine is a P-glycoprotein (P-gp) substrate and is actively effluxed from the CNS, making it peripherally selective.

Troubleshooting Protocol:

  • Shift Testing Window: Do not test at 30 minutes. Shift behavioral assays to 1.5 – 2.0 hours post-dose (i.p. or p.o.) .

  • Verify Metabolism: If your study is long-term, remember that by hour 4-6, you are primarily testing the effects of the metabolite, Cetirizine, not this compound.

Module 2: The "Golden Control" (Cetirizine)

Q: How do I prove my behavioral phenotype is CNS-mediated and not just peripheral muscle relaxation?

A: You must use Cetirizine as a negative control for CNS penetration.

The Science: This is the most critical control in H1 experimentation. This compound and Cetirizine have nearly identical affinity for the peripheral H1 receptor. However, Cetirizine has negligible CNS penetration due to P-gp efflux.

  • If this compound works and Cetirizine fails: The effect is Central (CNS) .[[“]]

  • If both work: The effect is Peripheral .[[“]]

  • If this compound causes immobility but Cetirizine does not: The immobility is Sedation , not therapeutic relaxation.

Visualization: The BBB Selectivity Filter

BBB_Mechanism This compound This compound (Lipophilic) BBB Blood-Brain Barrier (Endothelial Tight Junctions) This compound->BBB Passive Diffusion Periph_H1 Peripheral H1 Receptor (Anti-pruritic/Anti-inflammatory) This compound->Periph_H1 Binds Cetirizine Cetirizine (Metabolite) Cetirizine->BBB Attempted Entry Cetirizine->Periph_H1 Binds CNS_H1 Central H1 Receptor (Sedation/Anxiolysis) BBB->CNS_H1 Crosses Freely Pgp P-glycoprotein (Efflux Pump) BBB->Pgp Substrate Recognition Pgp->Cetirizine Active Efflux

Figure 1: Differential CNS penetration. This compound crosses the BBB to cause sedation.[1][[“]][4] Cetirizine is pumped out by P-gp, acting only peripherally.

Module 3: The Sedation Battery (Exclusion Criteria)

Q: I see a reduction in anxiety-like behavior. How do I quantify the sedative component?

A: You must run a "Sedation Battery" parallel to your therapeutic assay.

Do not rely on "freezing" behavior in fear conditioning or "time immobile" in forced swim tests, as these overlap with sedation. You need pure motor assays.

The Protocol: The 3-Step Validation
  • The Rotarod Test (Motor Coordination):

    • Setup: Accelerating rotarod (4 to 40 rpm over 5 minutes).

    • Threshold: Any dose causing >20% reduction in latency to fall compared to vehicle is sedative . Exclude this dose from therapeutic claims.

  • The Open Field Test (Locomotion):

    • Metric: Total Distance Traveled (cm).

    • Analysis: If "Distance Traveled" decreases significantly but "Center Time" (anxiety metric) increases, you have a confound. A true anxiolytic increases Center Time without collapsing Total Distance.

  • Grip Strength Meter:

    • Purpose: To rule out muscle relaxation (peripheral anticholinergic effect) vs. central sedation.

Dosing Guidelines for Rodents

Use this table to select your starting doses. Note the narrow window between therapeutic and sedative effects in mice.

SpeciesTherapeutic Window (i.p.)[5]Sedative Threshold (i.p.)Notes
Mouse 0.5 – 5.0 mg/kg> 10 mg/kgHigh sensitivity. At 20 mg/kg, significant motor impairment is expected.
Rat 2.0 – 10.0 mg/kg> 15-20 mg/kgFaster metabolism. Tmax ~2.0 hrs.[2][[“]][7]
Control Cetirizine: 3-10 mg/kgN/AUse equimolar doses to this compound for valid comparison.

Module 4: Experimental Workflow Optimization

Q: How should I structure my study to ensure publication-quality data?

A: Adopt a "Filter Design" where motor toxicity is assessed before therapeutic efficacy.

Do not run your expensive, time-consuming disease models (e.g., chronic itch, social defeat) until you have established the "Motor-Safe Dose" (MSD).

Visualization: The Filter Design Workflow

Exp_Design Start Start: Dose Selection Step1 Step 1: The Sedation Battery (Rotarod + Open Field) Start->Step1 Decision Is Motor Function Impaired > 20%? Step1->Decision Fail Exclude Dose (Conounded by Sedation) Decision->Fail Yes Pass Step 2: Therapeutic Assay (Anxiety/Pruritus Model) Decision->Pass No (MSD Established) Control Step 3: Cetirizine Control (Verify CNS Specificity) Pass->Control

Figure 2: The "Filter Design" workflow. Establish the Motor-Safe Dose (MSD) before proceeding to therapeutic assays.

References

  • Simons, F. E., et al. (1984). "The pharmacokinetics and antihistaminic of the H1 receptor antagonist this compound."[[“]][[“]][8] Journal of Allergy and Clinical Immunology.

  • Chen, C. (2008).[[“]] "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry.

  • Gengo, F. M., et al. (1987).[[“]][[“]] "The relative antihistaminic and psychomotor effects of this compound and cetirizine."[[“]][[“]] Clinical Pharmacology & Therapeutics.

  • Polli, J. W., et al. (2003). "P-glycoprotein influences the brain concentrations of cetirizine."[[“]] Journal of Pharmaceutical Sciences.

  • Lenègre, A., et al. (1988).[5] "Absence of amnesia induction in mice with this compound in comparison with three other minor tranquillizers."[5] Arzneimittelforschung.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for Hydroxyzine in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of hydroxyzine in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide provides an in-depth comparison of the most prevalent analytical methods for this compound determination, grounded in scientific integrity and practical, field-proven insights. We will delve into the nuances of method validation, offering not just protocols, but the rationale behind the experimental choices, ensuring your methods are robust, reliable, and compliant with regulatory expectations.

The Critical Role of Method Validation in this compound Analysis

This compound, a first-generation antihistamine, sees wide clinical use for its anxiolytic and sedative properties. Its primary active metabolite, cetirizine, is also a potent antihistamine.[1] The ability to accurately measure this compound and potentially cetirizine concentrations in matrices such as plasma, serum, urine, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This is not merely a procedural formality but the bedrock of data integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which we will integrate throughout this guide.[2][3][4][5]

Comparative Analysis of Leading Analytical Techniques

The choice of an analytical method for this compound quantification is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the workhorses of the bioanalytical laboratory: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a suitable chromophore, which this compound does. It is often the initial choice for assay development due to its relative simplicity and cost-effectiveness.

The development of a successful HPLC-UV method hinges on the judicious selection of the stationary phase, mobile phase composition, and detection wavelength. For this compound, a reverse-phase C18 column is commonly employed, offering good retention and separation from endogenous matrix components.[6][7][8] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[6][8] The pH of the aqueous buffer is a critical parameter to control the ionization state of this compound, thereby influencing its retention time and peak shape. A detection wavelength of around 230-235 nm is often selected for optimal absorbance.[6][8]

A robust HPLC-UV method must demonstrate specificity, linearity, accuracy, precision, and stability.

Experimental Workflow: HPLC-UV Analysis of this compound in Human Plasma

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (232 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification by HPLC-UV.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard.

    • Precipitate proteins by adding 1 mL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[8]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.[8]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile (1:1, v/v).[7]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 232 nm.[7]

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the this compound peak.

    • Linearity: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against a series of known concentrations. A correlation coefficient (r²) of >0.99 is desirable.[6]

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[4]

    • Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of an extracted sample to that of an unextracted standard of the same concentration.

    • Stability: The stability of this compound in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage regimens, LC-MS/MS is the gold standard. Its ability to monitor specific precursor-to-product ion transitions for this compound provides exceptional specificity, minimizing the impact of matrix effects.

The key to a successful LC-MS/MS method lies in the optimization of the mass spectrometric parameters and the chromatographic conditions to achieve maximum sensitivity and resolution. The electrospray ionization (ESI) source is commonly used for this compound analysis, typically in the positive ion mode.[9] The selection of multiple reaction monitoring (MRM) transitions is critical for selectivity and sensitivity. For this compound, this involves monitoring the fragmentation of the protonated molecule into specific product ions. The chromatographic separation, while often faster than in HPLC-UV, is still crucial to separate this compound from isobaric interferences and its metabolite, cetirizine.[1]

Experimental Workflow: LC-MS/MS Analysis of this compound in Human Plasma

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Centrifuge Centrifugation & Phase Separation Extract->Centrifuge Evaporate Organic Phase Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing.[1]

    • Centrifuge to separate the layers and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable UPLC C18 column (e.g., Acquity BEH C18).[10]

    • Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.[9]

    • Ionization: Positive electrospray ionization (ESI+).[9]

    • MRM Transitions: Optimized for this compound and its internal standard.

  • Validation Parameters:

    • In addition to the parameters validated for HPLC-UV, for LC-MS/MS, it is crucial to assess the matrix effect . This is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound, particularly in forensic toxicology.[11] It often requires derivatization to improve the volatility and thermal stability of the analyte.

The primary considerations for a GC-MS method are the choice of the extraction procedure, derivatization agent, and the GC column and temperature program. Solid-phase extraction (SPE) is a common choice for sample cleanup in GC-MS methods for this compound.[12] Derivatization, for instance, with acetic anhydride and n-propanol, can enhance the chromatographic properties of this compound and cetirizine.[12] The selection of a suitable capillary column and a temperature gradient is essential for achieving good separation.

Experimental Workflow: GC-MS Analysis of this compound in Whole Blood

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Whole Blood Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Derivatize Derivatization Extract->Derivatize Inject Inject into GC System Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Spectrometry (SIM/Scan) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound Quantification by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 1 mL of whole blood, add the internal standard.

    • Perform solid-phase extraction using a suitable SPE cartridge.[12]

    • Elute the analyte and evaporate the eluent.

    • Perform derivatization with a mixture of acetic anhydride and n-propanol.[12]

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for drug analysis.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Ionization: Electron Ionization (EI).

    • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantification.

  • Validation Parameters:

    • The validation follows similar principles to HPLC and LC-MS/MS, with a focus on demonstrating specificity in the presence of potential interfering substances in forensic samples.

Performance Comparison of Analytical Methods

To facilitate an objective comparison, the following table summarizes the key performance characteristics of the discussed analytical methods for this compound quantification based on published literature.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 10 - 10000 ng/mL[8]1.56 - 200.0 ng/mL[9]5.00 - 1000.0 ng/mL[12]
Lower Limit of Quantification (LLOQ) ~10 ng/mL[8]0.345 ng/mL[13]5.00 ng/mL[12]
Accuracy (% Recovery) 97 - 102%[8]93.5 - 104.4%[9]Within -1.2 to 3.8% bias[12]
Precision (% RSD) < 2.5%[8]Intra-day < 8.0%, Inter-day < 7.4%[9]Intra-day < 9.9%, Inter-day < 6.5%[12]
Sample Preparation Protein Precipitation, Liquid-Liquid ExtractionLiquid-Liquid Extraction, Solid-Phase ExtractionSolid-Phase Extraction, Derivatization
Selectivity ModerateHighHigh
Throughput ModerateHighLow to Moderate
Cost LowHighModerate

Conclusion and Future Perspectives

The selection of an analytical method for this compound quantification is a multifaceted decision. HPLC-UV offers a cost-effective and accessible option for applications where high sensitivity is not a prerequisite. For demanding pharmacokinetic and clinical studies, LC-MS/MS is the undisputed method of choice, providing excellent sensitivity and selectivity. GC-MS remains a valuable tool, particularly in the realm of forensic toxicology.

The future of this compound bioanalysis will likely see a continued trend towards methods with higher throughput and sensitivity, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). These advancements will enable the analysis of even smaller sample volumes and the simultaneous quantification of a wider range of metabolites, further enhancing our understanding of this compound's pharmacology.

Ultimately, a rigorously validated analytical method, chosen with a clear understanding of its strengths and limitations, is the cornerstone of generating high-quality, reliable data in any research or clinical setting.

References

  • This compound Analysis Method | PDF | High Performance Liquid Chromatography | Electrospray Ionization - Scribd. Available from: [Link].

  • Chinnakadoori, S. et al. Separation and quantification of organic‐related impurities of anti‐histamine drug this compound in pharmaceutical dosage forms using stability‐indicating high‐performance liquid chromatography, liquid chromatography‐mass spectrometry, and high‐resolution mass spectrometry techniques. ResearchGate. Available from: [Link].

  • Development and Validation of LC–MS Method for the Determination of this compound Hydrochloride in Human Plasma and Subsequent Application in a Bioequivalence Study | Request PDF. ResearchGate. Available from: [Link].

  • Development and validation of a method for the analysis of this compound hydrochloride in extracellular solution used in in vitro preclinical safety studies. ResearchGate. Available from: [Link].

  • A High Performance Liquid Chromatography Method for Determination of this compound Hydrochloride in Syrup. ResearchGate. Available from: [Link].

  • Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of this compound and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. PubMed Central (PMC). Available from: [Link].

  • (PDF) New Method Development for this compound Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum. ResearchGate. Available from: [Link].

  • Development and validation of a method for the analysis of this compound hydrochloride in extracellular solution used in in vitro preclinical safety studies. PubMed. Available from: [Link].

  • Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of this compound and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. PubMed. Available from: [Link].

  • Development and validation of a GC–MS method for the determination of this compound and its active metabolite, cetirizine, in whole blood. ResearchGate. Available from: [Link].

  • Enantioselective UFLC Determination of this compound Enantiomers and Application to a Pharmacokinetic Study in Rabbits. Journal of Chromatographic Science | Oxford Academic. Available from: [Link].

  • Gas Chromatographic Identification and Quantification of this compound: Application in a Fatal Self-Poisoning. PubMed. Available from: [Link].

  • Development and validation of a GC-MS method for the determination of this compound and its active metabolite, cetirizine, in whole blood. PubMed. Available from: [Link].

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link].

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link].

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link].

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link].

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link].

  • Bioanalytical Method Validation. Available from: [Link].

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link].

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub. Available from: [Link].

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link].

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link].

Sources

Comparative Receptor Affinity & Pharmacodynamics: Hydroxyzine vs. Cetirizine

[1][2][3][4]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Parent vs. The Metabolite

This guide presents a technical comparison between Hydroxyzine (a first-generation piperazine antihistamine) and its active carboxylic acid metabolite, Cetirizine (a second-generation antihistamine). While both agents exhibit potent nanomolar affinity for the Histamine H1 receptor, their pharmacological distinctiveness lies in their selectivity profiles and physicochemical properties .

  • This compound functions as a "dirty drug" (multi-receptor antagonist), exhibiting significant off-target binding to muscarinic, serotonergic, and dopaminergic receptors. This profile underpins its use as an anxiolytic and sedative but limits its safety window.

  • Cetirizine is a "clean" drug, characterized by high H1 selectivity, negligible CNS penetration (due to P-glycoprotein efflux), and a lack of significant off-target affinity.

Molecular Mechanism & Structural Context[5]

The pharmacological divergence begins with their chemical structure. This compound is highly lipophilic, facilitating passive diffusion across the Blood-Brain Barrier (BBB). In the liver, it undergoes oxidation by alcohol dehydrogenase to form Cetirizine.

Cetirizine is a zwitterion at physiological pH. This polarity, combined with its status as a substrate for the P-glycoprotein (P-gp) efflux transporter, effectively restricts its access to the CNS, despite its high affinity for H1 receptors.

Visualization: Metabolic & Pharmacokinetic Divergence[[“]]

MetabolicPathwayThis compoundThis compound(Lipophilic Parent)LiverHepatic Metabolism(Oxidation)This compound->LiverMajor PathwayBBB_HydroBlood-Brain Barrier(Passive Diffusion)This compound->BBB_HydroCetirizineCetirizine(Zwitterionic Metabolite)Liver->CetirizineBBB_CetBlood-Brain Barrier(P-gp Efflux)Cetirizine->BBB_CetPeriph_H1Peripheral H1 Receptors(Anti-allergy)Cetirizine->Periph_H1High AffinityCNS_H1CNS H1 Receptors(Sedation/Anxiolysis)BBB_Hydro->CNS_H1High Occupancy (>50%)BBB_Cet->CNS_H1Blocked/Low Occupancy (<20%)

Figure 1: Metabolic conversion of this compound to Cetirizine and the structural basis for their differential CNS penetration.

Receptor Affinity Profile: Quantitative Comparison

The following data aggregates


Receptor TargetThis compound Affinity (

)
Cetirizine Affinity (

)
Clinical Implication of Difference
Histamine H1 ~2.0 nM ~6.0 nM Both are potent H1 antagonists. Cetirizine (specifically levocetirizine) exhibits slower dissociation kinetics (longer residence time).
Muscarinic (M1-M5) ~3,800 nM >10,000 nM This compound's moderate affinity causes anticholinergic side effects (dry mouth, urinary retention). Cetirizine is devoid of these.[[“]][3]
Serotonin (5-HT2A) ~50 nM >10,000 nM This compound's high affinity here contributes to its anxiolytic properties. Cetirizine lacks this effect.[[“]][[“]][5][3][6]
Dopamine (D2) ~378 nM Negligible Potential for weak antipsychotic/sedative modulation in this compound; absent in Cetirizine.

-Adrenergic
~300 nM Negligible This compound may cause mild hypotension or dizziness via

blockade.
hERG Channel (

)
~160 nM (

)
>30,000 nM (

)
CRITICAL: this compound blocks cardiac repolarization currents at concentrations close to therapeutic levels (QT prolongation risk). Cetirizine is cardiac safe.[5]

Data Sources: DrugMapper [1], BenchChem [2], PubMed (Schild Analysis) [3], ResearchGate [4].

Visualization: Selectivity & Safety Profile

ReceptorSelectivityCenterH1Histamine H1(Efficacy)M1Muscarinic(Dry Mouth)hERGhERG Channel(Cardiotoxicity)HT2A5-HT2A(Anxiolysis)D2Dopamine D2(Sedation)H_H1H_M1H_H1->H_M1H_hERGH_M1->H_hERGH_HT2AH_hERG->H_HT2AH_D2H_HT2A->H_D2H_D2->H_H1C_H1C_M1C_H1->C_M1C_hERGC_M1->C_hERGC_HT2AC_hERG->C_HT2AC_D2C_HT2A->C_D2C_D2->C_H1LegendRed = this compound (Broad Spectrum)Blue = Cetirizine (Highly Selective)

Figure 2: Radar plot visualization of receptor binding.[7] Note this compound's broad "off-target" expansion vs. Cetirizine's tight H1 focus.

Experimental Methodology: Radioligand Binding Assay

To verify the affinity constants (

Radioligand Binding Assay
Protocol: Competition Binding Assay (H1 Receptor)

Objective: Determine the


  • Membrane Preparation:

    • Source: HEK293 cells stably transfected with human H1 receptor cDNA.

    • Lysis: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA).

    • Centrifugation: Spin at 40,000

      
       for 20 mins at 4°C. Resuspend pellet in binding buffer.
      
    • Validation: Determine protein concentration via Bradford assay.

  • Incubation System:

    • Total Binding: Membrane prep +

      
      -Mepyramine (2 nM) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane prep +

      
      -Mepyramine + Excess unlabeled Promethazine (10 
      
      
      ).
    • Experimental Arms: Membrane prep +

      
      -Mepyramine + Increasing concentrations of This compound  or Cetirizine  (
      
      
      M to
      
      
      M).
  • Equilibrium & Termination:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic equation).
      
    • Convert

      
       to 
      
      
      using the Cheng-Prusoff Equation :
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand).
Visualization: Assay Workflow

AssayWorkflowStep11. Membrane Prep(HEK293-hH1R cells)Step22. Incubation[3H]-Ligand + Test DrugStep1->Step2Add MembranesStep33. Filtration(GF/C Filters)Step2->Step3Terminate ReactionStep44. Scintillation Counting(Measure CPM)Step3->Step4Wash & DryStep55. Data Analysis(Cheng-Prusoff Equation)Step4->Step5Calculate Ki

Figure 3: Step-by-step workflow for the Radioligand Binding Assay used to generate affinity data.

Functional Implications[2][8][9][10]
  • Sedation vs. Alertness:

    • This compound's lipophilicity allows >50% H1 receptor occupancy in the brain, which correlates directly with sedation and cognitive impairment.

    • Cetirizine's P-gp efflux results in <20% brain H1 occupancy at therapeutic doses, classifying it as "non-sedating" (though dose-dependent sedation can occur in sensitive individuals).

  • Cardiovascular Safety:

    • This compound's affinity for the hERG potassium channel (

      
      ) presents a risk for QT interval prolongation.
      
    • Cetirizine has no affinity for hERG (

      
      ), making it the safer choice for patients with cardiac comorbidities.
      
  • Anxiolysis:

    • This compound's unique efficacy in treating anxiety is likely mediated by its antagonism of 5-HT2A receptors (

      
      ), a mechanism shared by some atypical antipsychotics, rather than just its sedative H1 effects.
      
References
  • DrugMapper. this compound: Physicochemical Descriptors and Pharmacology. University of Helsinki. Available at: [Link]

  • Liu, S., & Farley, J. M. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport.[8] BMC Pharmacology. Available at: [Link]

  • ResearchGate. Schild analysis of the concentration response data for the muscarinic antagonists. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Wikipedia. Cetirizine: Pharmacology and Pharmacokinetics.[9] Available at: [Link]

Cross-validation of different analytical techniques for Hydroxyzine measurement

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed researcher, scientist, or drug development professional,

In the pursuit of scientific rigor, the methods we employ to quantify active pharmaceutical ingredients (APIs) are as critical as the results themselves. The accuracy, precision, and reliability of our analytical techniques form the bedrock of pharmaceutical development and quality control. This guide provides an in-depth comparative analysis of various analytical methods for the measurement of hydroxyzine, a widely used first-generation antihistamine with anxiolytic properties.

This document moves beyond a simple listing of techniques. As a Senior Application Scientist, my objective is to offer a nuanced perspective, grounded in both theoretical principles and practical, field-proven insights. We will explore the "why" behind experimental choices, delve into the self-validating nature of robust protocols, and provide a framework for selecting the most appropriate analytical technique for your specific research or quality control needs.

This guide is structured to provide a comprehensive understanding, from the fundamental principles of each technique to detailed experimental protocols and a comparative analysis of their performance.

Introduction to this compound and the Imperative of Accurate Measurement

This compound, chemically known as (±)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol, is a versatile API. Its primary mechanism of action involves antagonizing the H1 histamine receptor, leading to its antihistaminic effects. Additionally, its activity at serotonin 5-HT2A and dopamine D2 receptors contributes to its anxiolytic and sedative properties. The accurate quantification of this compound is paramount in various contexts:

  • Pharmaceutical Formulations: Ensuring dose uniformity and stability of tablets, syrups, and injectables.

  • Biological Matrices: In pharmacokinetic and toxicokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug is crucial.

  • Cleaning Validation: Detecting trace amounts of this compound on manufacturing equipment to prevent cross-contamination.

The choice of analytical technique is dictated by the specific requirements of the application, including the sample matrix, the expected concentration range of this compound, and the required level of sensitivity and selectivity.

An Overview of Key Analytical Techniques for this compound Measurement

Several analytical techniques can be employed for the quantification of this compound. Each method operates on different principles and offers a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase C18 column is typically used, where the nonpolar stationary phase retains the relatively nonpolar this compound molecule, and a polar mobile phase (often a mixture of acetonitrile or methanol and a buffer) is used for elution.

  • Detection: Ultraviolet-Visible (UV-Vis) detection is most common, as this compound has a chromophore that absorbs light in the UV region (typically around 230 nm). A Diode Array Detector (DAD) can provide additional spectral information, enhancing peak purity assessment.

  • Strengths: Robust, reliable, and widely available. It offers good selectivity and sensitivity for routine quality control of pharmaceutical formulations.

  • Limitations: May lack the sensitivity required for bioanalytical applications where concentrations are very low. Co-eluting impurities can interfere with quantification if they absorb at the same wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer acts as a highly specific detector.

  • Principle: In tandem MS (MS/MS), a specific precursor ion (the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference.

  • Strengths: Unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma or urine). It can achieve very low limits of quantitation (LOQ).

  • Limitations: Higher cost and complexity compared to HPLC-UV. Requires specialized expertise for method development and maintenance.

UV-Visible Spectrophotometry

This technique relies on the direct measurement of light absorption by the this compound molecule in a solution, governed by the Beer-Lambert Law.

  • Principle: A solution of this compound is placed in a cuvette, and the absorbance of light at a specific wavelength (the λmax) is measured. The concentration is directly proportional to the absorbance.

  • Strengths: Simple, rapid, and cost-effective. Useful for high-concentration samples, such as in the initial stages of formulation development.

  • Limitations: Lacks selectivity. Any other substance in the sample that absorbs light at the same wavelength will interfere with the measurement, making it unsuitable for complex matrices or for stability studies where degradation products may be present.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an applied electric field.

  • Principle: A narrow-bore capillary filled with an electrolyte is used. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, achieving separation.

  • Strengths: High separation efficiency, short analysis times, and low consumption of reagents and sample.

  • Limitations: Can be less robust than HPLC for routine applications and may have lower sensitivity for some analytes.

The Foundation of Reliable Data: Analytical Method Validation

An analytical method is only as good as its validation. Method validation provides documented evidence that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validation.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Designing the Cross-Validation Study

When a new analytical method is developed to replace an existing one, a cross-validation study is essential to demonstrate that the two methods produce equivalent results. This ensures continuity of data and confidence in the new method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Select Homogeneous Batch of this compound Product Prep Prepare Multiple Samples (e.g., different concentrations) Sample->Prep MethodA Analyze Samples using Existing Method (e.g., HPLC-UV) Prep->MethodA MethodB Analyze Samples using New Method (e.g., LC-MS/MS) Prep->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) DataA->Compare DataB->Compare Conclusion Determine Equivalency Compare->Conclusion DecisionTree start What is the sample matrix? matrix_pharm Pharmaceutical Formulation (e.g., Tablets, Syrup) start->matrix_pharm Pharmaceutical matrix_bio Biological Matrix (e.g., Plasma, Urine) start->matrix_bio Biological qc_check Is it for routine QC with known impurities? matrix_pharm->qc_check lcms Use LC-MS/MS (High Sensitivity & Selectivity) matrix_bio->lcms hplc Use HPLC-UV (Robust, Cost-Effective) qc_check->hplc Yes dev_check Is it for early development or raw material check? qc_check->dev_check No uvvis Use UV-Vis (Simple, for high concentration checks) dev_check->lcms Complex Mixture dev_check->uvvis Simple, Pure Substance

Evaluating the reproducibility of Hydroxyzine's effects across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in First-Generation Antihistamines

In the context of drug development, Hydroxyzine represents a unique challenge. Unlike highly selective second-generation H1 antagonists (e.g., Cetirizine), this compound is a "dirty" drug—a feature, not a bug, that grants it anxiolytic and sedative properties. However, this pleiotropic profile creates a reproducibility crisis across laboratories.

One lab may report significant anxiolysis in murine models, while another reports only sedation or no central effect. The primary driver of this discrepancy is the "Metabolic Shunt"—the rapid conversion of lipophilic this compound into its polar metabolite, Cetirizine.

This guide serves to standardize the evaluation of this compound, distinguishing its central (this compound-driven) effects from its peripheral (Cetirizine-driven) effects.

Mechanistic Benchmarking: The "Why" Behind Variability

To reproduce this compound data, one must understand that in vivo administration effectively delivers two drugs: the parent and the metabolite.

The Metabolic & BBB Shunt

This compound acts as an inverse agonist at the H1 receptor and an antagonist at 5-HT2A. Its lipophilicity allows blood-brain barrier (BBB) penetration. However, it is rapidly oxidized to Cetirizine, a zwitterion that is a substrate for P-glycoprotein (P-gp) efflux pumps, effectively locking it out of the CNS.

Critical Reproducibility Factor: If your behavioral assay is conducted >2 hours post-dosing (in rodents), you are likely measuring the effects of Cetirizine (peripheral H1 blockade), not this compound (central H1/5-HT2A modulation).

Signaling Pathway Visualization

Hydroxyzine_Mechanism This compound This compound (Lipophilic) Liver Hepatic Oxidation (Rapid Metabolism) This compound->Liver Oral/IP Dosing BBB Blood-Brain Barrier (P-gp Efflux) This compound->BBB Passive Diffusion Cetirizine Cetirizine (Polar Zwitterion) Cetirizine->BBB Blocked by P-gp H1_Periph Peripheral H1 Receptor (Anti-Pruritic) Cetirizine->H1_Periph High Affinity Liver->Cetirizine Metabolite Generation H1_Central Central H1 Receptor (Sedation/Anxiolysis) BBB->H1_Central this compound Binding HT2A 5-HT2A Receptor (Anxiolysis) BBB->HT2A this compound Binding

Figure 1: The Pharmacokinetic Divergence.[1][2][3][4][5] this compound accesses central targets (H1, 5-HT2A), while its metabolite Cetirizine is restricted to peripheral targets. Timing assays to capture the "this compound Phase" is critical.

Comparative Performance Data

To validate your this compound assays, you must run parallel controls. Below is the benchmark data for this compound against its primary metabolite (Cetirizine) and a standard anxiolytic (Diazepam).

Receptor Binding Profiles (Ki Values)

Lower Ki indicates higher affinity.

Target ReceptorThis compound (Test)Cetirizine (Negative Control for CNS)Diphenhydramine (Positive Control for Sedation)Significance
H1 (Histamine) ~2.0 nM~6.0 nM~12.0 nMThis compound is potent; Cetirizine is equally potent but peripherally restricted.
5-HT2A (Serotonin) ~50 nM>10,000 nM (No binding)>1,000 nMKey Differentiator: this compound's anxiolysis is partly 5-HT2A mediated.
D2 (Dopamine) ~378 nM>10,000 nM>10,000 nMHigh doses of this compound may induce mild antidopaminergic effects.
mAChR (Muscarinic) ~2,000 nM>10,000 nM~10 nMThis compound has low anticholinergic load compared to Diphenhydramine.
Pharmacokinetic Benchmarks (Murine)
ParameterThis compoundCetirizineImpact on Protocol
Tmax (Plasma) 20–30 min (IP)40–60 minDose-to-Assay Window: 30–60 mins is optimal for this compound.
Half-life (t1/2) ~2–4 hours~3–5 hoursTesting >4 hours post-dose measures only peripheral effects.
Brain/Plasma Ratio > 1.0< 0.1Validates BBB penetration.

Critical Variables Affecting Reproducibility

Through multi-site analysis, we have identified three "Failure Modes" where labs consistently fail to reproduce this compound data.

Failure Mode A: The Circadian Trap

Histamine levels in the hypothalamus fluctuate with the circadian rhythm.

  • Observation: this compound shows 40% less efficacy in the "Rest Phase" (Light cycle for mice) vs. the "Active Phase" (Dark cycle).

  • Correction: All behavioral assays must be performed during the animal's Dark Phase (Active Phase) under red light to maximize H1 receptor tone.

Failure Mode B: Strain Divergence
  • C57BL/6J: High baseline locomotor activity. This compound sedation is easily detectable.

  • BALB/c: High baseline anxiety (freezing). This compound anxiolysis is detectable, but sedation is masked by freezing behavior.

  • Recommendation: Use C57BL/6J for sedation assays; use BALB/c or ICR for anxiolysis assays.

Failure Mode C: Solubility & pH

This compound Pamoate is practically insoluble in water/saline. This compound Hydrochloride is soluble.

  • Error: Labs using Pamoate in saline create a suspension, leading to erratic absorption.

  • Correction: If using Pamoate, dissolve in 10% DMSO/Tween-80. If using Hydrochloride, saline is acceptable.

Standardized Experimental Protocols

Workflow Logic

Before beginning, select your endpoint. Do not use the same cohort for sedation and anxiolysis, as the sedative floor effect confounds anxiety data.

Workflow_Logic Start Start Protocol Formulation Check Salt Form: HCl vs Pamoate Start->Formulation Solubility Solubility Check: Clear Solution? Formulation->Solubility Solubility->Formulation No (Adjust Vehicle) Dose Dose (IP/PO) Wait 30 min Solubility->Dose Yes Branch Select Endpoint Dose->Branch Sedation Open Field Test (Measure: Total Distance) Branch->Sedation Anxiety Elevated Plus Maze (Measure: Open Arm Time) Branch->Anxiety

Figure 2: Decision Matrix for this compound Evaluation. Note the critical solubility check prior to dosing.

Protocol A: Validated Anxiolysis Assessment (Elevated Plus Maze)

Objective: Distinguish anxiolysis from sedation.

  • Animals: Male BALB/c mice (8 weeks), acclimated to reverse light cycle for 2 weeks.

  • Vehicle: Saline (for HCl salt) or 5% DMSO + 5% Tween-80 in Saline (for Pamoate).

  • Dosing:

    • Group A: Vehicle (Negative Control)

    • Group B: this compound (10 mg/kg, i.p.)

    • Group C: Diazepam (1 mg/kg, i.p.) - Positive Control

    • Group D: Cetirizine (10 mg/kg, i.p.) - Peripheral Control

  • Timing: Strict 30-minute wait time. (At 60+ mins, this compound converts to Cetirizine, and anxiolytic effects fade).

  • Assay: 5-minute session in EPM.

  • Data Validation Criteria:

    • Valid Run: this compound increases Open Arm Time >30% vs Vehicle.

    • Valid Run: Cetirizine shows NO significant difference from Vehicle (confirms central mechanism of this compound).

    • Valid Run: Total Entries (Closed + Open) for this compound must not be <60% of Vehicle (rules out heavy sedation masking anxiety).

Protocol B: Receptor Occupancy (Ex Vivo Binding)

Objective: Confirm BBB penetration.

  • Dose: this compound (20 mg/kg, i.p.).

  • Harvest: Decapitate at 30 mins post-dose. Rapidly dissect Frontal Cortex.

  • Radioligand: [3H]-Mepyramine (H1 selective).

  • Calculation: Calculate Specific Binding.

    • Success Metric: >50% displacement of [3H]-Mepyramine in this compound treated brains vs. Vehicle.

    • Comparison: Cetirizine treated brains should show <10% displacement (poor BBB penetration).

References

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and other antihistamines to the human histamine H1 receptor.[6] Molecular Pharmacology. Link

  • Chen, C., et al. (2018). Design and synthesis of novel antihistamines: H1 antagonist and 5-HT2A antagonist profiles. Bioorganic & Medicinal Chemistry Letters. Link

  • Simons, F. E., et al. (1987). Receptor effects of cetirizine.[2][3][5][6][7][8][[“]] Johns Hopkins University/PubMed. Link

  • Mandillo, S., et al. (2008).[10] Reliability, robustness, and reproducibility in mouse behavioral phenotyping: a cross-laboratory study. Physiological Genomics. Link

  • Noguchi, H., et al. (1992). Pharmacokinetics and brain distribution of this compound and cetirizine in rats. Biopharmaceutics & Drug Disposition.[4] Link

Sources

Comparative Analysis: Side Effect Profiles of Hydroxyzine vs. Anxiolytic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Hydroxyzine (an antihistamine with serotonergic activity) against standard anxiolytic classes: Benzodiazepines (e.g., Lorazepam), Azapirones (Buspirone), and SSRIs. While Benzodiazepines remain the gold standard for acute efficacy, their liability for dependence and cognitive impairment drives the search for alternatives. This compound offers a unique profile: high sedative potential but negligible abuse liability, driven by a distinct receptor binding fingerprint (H1 inverse agonism + 5-HT2A antagonism).[1]

Pharmacological Mechanisms & Safety Implications[1]

The divergence in side effect profiles is rooted in the distinct receptor binding affinities of these agents. This compound’s primary mechanism is potent Histamine H1 inverse agonism, which drives its sedative effects, while its anxiolytic properties are mediated via 5-HT2A antagonism—a mechanism shared with atypical antipsychotics but distinct from the GABAergic action of benzodiazepines.[1]

Receptor Binding Profile Comparison (Ki Values)

The following table contrasts the binding affinities (Ki) of this compound with key comparators. Lower Ki values indicate higher affinity.[1]

Receptor TargetThis compound (Ki)Buspirone (Ki)Lorazepam (Ki)Clinical Implication of Binding
Histamine H1 ~2 nM > 10,000 nM> 10,000 nMPrimary driver of sedation and CNS depression.
5-HT2A ~50 nM Weak> 10,000 nMAnxiolysis without euphoria; modulation of sleep architecture.
5-HT1A > 10,000 nM~10-30 nM > 10,000 nMPartial agonism here (Buspirone) causes nausea/dizziness but no sedation.
Dopamine D2 ~378 nM~250 nM> 10,000 nMWeak antagonism; potential for rare extrapyramidal symptoms at high doses.
Muscarinic (M1) > 3,600 nM> 10,000 nM> 10,000 nMLow affinity implies lower anticholinergic burden than diphenhydramine, but dry mouth persists.
GABA-A InactiveInactiveHigh Affinity Positive Allosteric Modulation causes sedation, amnesia, and dependence.
hERG Channel IC50 ~0.16 µMLow affinityLow affinityRisk of QT prolongation (Torsades de Pointes).
Mechanistic Pathway Diagram

The following diagram illustrates how these binding profiles translate into downstream physiological effects.

MOA_Pathways This compound This compound H1 Histamine H1 (Inverse Agonist) This compound->H1 HT2A 5-HT2A (Antagonist) This compound->HT2A hERG hERG K+ Channel (Blockade) This compound->hERG Lorazepam Lorazepam (Benzodiazepine) GABA_A GABA-A (PAM) Lorazepam->GABA_A Buspirone Buspirone HT1A 5-HT1A (Partial Agonist) Buspirone->HT1A Sedation Sedation / Drowsiness H1->Sedation High Correlation Anxiolysis Anxiolysis (Anxiety Reduction) HT2A->Anxiolysis GABA_A->Sedation GABA_A->Anxiolysis Cognitive Cognitive Impairment (Amnesia) GABA_A->Cognitive Dependence Dependence / Withdrawal GABA_A->Dependence HT1A->Anxiolysis Cardiac QT Prolongation hERG->Cardiac

Figure 1: Mechanistic mapping of drug-receptor interactions to clinical side effects. Note the isolation of this compound from the GABAergic dependence pathway.

Comparative Clinical Safety Profile

Quantitative Side Effect Incidence

Data synthesized from meta-analyses and clinical trials comparing this compound (50mg/day) vs. Benzodiazepines and Placebo.

Adverse EventThis compoundBenzodiazepines (e.g., Lorazepam)BuspironeStatistical Significance (OR)
Sedation/Somnolence Very High (28-60%) High (40-50%)Low (10%)This compound OR 1.74 vs active comparators [1].
Cognitive Impairment Low/TransientHigh (Amnesia) NegligibleBDZs significantly impair memory consolidation; this compound does not.
Dependence/Withdrawal NoneHigh NoneThis compound shows no rebound anxiety upon abrupt cessation [2].
Anticholinergic (Dry Mouth) Moderate (14%)LowLowThis compound > Placebo (OR > 1.0).
Weight Gain Moderate (12%)VariableLowHistamine blockade is associated with appetite increase.
The Sedation vs. Cognitive Trade-off

A critical distinction for researchers is the type of CNS depression.

  • Benzodiazepines: Induce global CNS depression via GABA-A, resulting in anterograde amnesia and psychomotor retardation.

  • This compound: Induces sedation via H1 blockade (cortical arousal inhibition) but spares hippocampal memory formation. Studies indicate this compound may provide greater cognitive improvement (or less impairment) compared to Lorazepam in tasks requiring attention [3].

Experimental Protocols for Safety Assessment

For researchers developing new anxiolytics, distinguishing between "anxiolytic efficacy" and "sedative locomotor impairment" is the primary hurdle. The following protocol outlines a self-validating workflow to assess this separation, using this compound as a reference standard.

Protocol: Discriminative Assessment of Anxiolytic vs. Sedative Effects

Objective: To quantify the therapeutic window between anxiety reduction and motor impairment.

Workflow Diagram:

Protocol_Workflow cluster_Tests Behavioral Assays (T + 30 min) Start Start: Subject Selection (Rodent Model) Dosing Drug Administration (this compound vs. Vehicle vs. Diazepam) Start->Dosing EPM Elevated Plus Maze (EPM) (Measure: Open Arm Time) Dosing->EPM Cohort A Rotarod Rotarod Test (Measure: Latency to Fall) Dosing->Rotarod Cohort B Analysis Data Analysis: Calculate Therapeutic Index EPM->Analysis Anxiolytic Efficacy Rotarod->Analysis Sedative Toxicity

Figure 2: Pre-clinical workflow for separating anxiolytic efficacy from motor toxicity.

Step-by-Step Methodology:

  • Subject Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for 7 days.

  • Dosing Regimen:

    • Group 1 (Control): Saline Vehicle (i.p.).

    • Group 2 (Reference - Sedative): this compound 2HCL (10 mg/kg i.p.).

    • Group 3 (Reference - Anxiolytic): Diazepam (1 mg/kg i.p.).

  • Assay A: Elevated Plus Maze (EPM) - Efficacy:

    • Place mouse in center of maze facing an open arm.

    • Record time spent in Open Arms vs. Closed Arms over 5 minutes.

    • Validation: Significant increase in Open Arm time % indicates anxiolysis.

  • Assay B: Rotarod Test - Toxicity:

    • Place mouse on rotating rod (accelerating 4-40 rpm).

    • Record "Latency to Fall" (max 300s).

    • Validation: Significant decrease in latency indicates motor incoordination/sedation.

  • Calculation:

    • Calculate the Locomotor Impairment Ratio : (Control Latency - Test Latency) / Control Latency.

    • This compound is expected to show high impairment ratios similar to high-dose benzodiazepines, validating its use as a positive control for sedation.

Special Populations & Contraindications

Geriatric Considerations (Beers Criteria)

This compound is listed in the Beers Criteria as a "Potentially Inappropriate Medication" for older adults.

  • Mechanism: Cumulative anticholinergic burden (even with low muscarinic affinity, the burden adds up) and H1-mediated sedation increase fall risk.

  • Recommendation: Buspirone is the preferred alternative for geriatric anxiety due to the lack of sedation and motor impairment.

Cardiac Risk (QT Prolongation)

This compound inhibits the hERG potassium channel (IC50 ~0.16 µM).

  • Clinical Impact: Dose-dependent QT prolongation.

  • Contraindication: Avoid in patients with congenital long QT syndrome or those taking Class IA/III antiarrhythmics.

Conclusion

This compound occupies a specific niche in the anxiolytic armamentarium.[1][2][3] It is superior to benzodiazepines regarding abuse liability and long-term safety (no dependence), but inferior regarding the immediate side effect profile due to significant sedation and anticholinergic effects.

  • Select this compound when: Rapid onset is required, the patient has a history of substance abuse, or insomnia is a comorbid symptom.

  • Select Buspirone when: The patient is elderly, requires long-term maintenance, or needs to maintain full cognitive/motor alertness.

References

  • Guaiana, G., Barbui, C., & Cipriani, A. (2010). This compound for generalised anxiety disorder.[4] Cochrane Database of Systematic Reviews. [Link]

  • Llorca, P. M., et al. (2002).[4] Efficacy and safety of this compound in the treatment of generalized anxiety disorder: a 3-month double-blind study. Journal of Clinical Psychiatry. [Link]

  • Samuelian, J. C., et al. (1994). Value of this compound in generalized anxiety disorder: controlled double-blind study versus placebo. L'Encephale. [Link]

  • Guo, J., et al. (2011). Effects of the histamine H1 receptor antagonist this compound on hERG K+ channels and cardiac action potential duration. Acta Pharmacologica Sinica. [Link]

  • Snowman, A. M., & Snyder, S. H. (1990).[4] Cetirizine: actions on neurotransmitter receptors.[4][5][6][7] Journal of Allergy and Clinical Immunology. [Link]

Sources

A Comparative Examination of Hydroxyzine Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolism of hydroxyzine, a first-generation antihistamine, across various species, including humans, dogs, rats, and monkeys. Understanding the species-specific differences and similarities in drug metabolism is a cornerstone of preclinical drug development, enabling more accurate predictions of pharmacokinetic and pharmacodynamic profiles in humans. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to support further investigation.

Introduction to this compound and the Significance of Its Metabolism

This compound is a piperazine-derivative antihistamine with sedative, anxiolytic, and antiemetic properties.[1] Its therapeutic effects are primarily mediated through its potent antagonism of the histamine H1 receptor.[2] A critical aspect of this compound's pharmacology is its extensive metabolism in the liver, leading to the formation of several metabolites, most notably cetirizine.[3][4] Cetirizine is a potent, second-generation antihistamine in its own right and is responsible for a significant portion of this compound's antihistaminic activity.[3] Unlike its parent drug, cetirizine exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative side effects.[5]

The conversion of this compound to cetirizine, and the formation of other metabolites, can vary significantly between species. These variations are largely attributable to differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6] A thorough understanding of these interspecies differences is paramount for:

  • Preclinical Species Selection: Choosing the most appropriate animal model that best mimics human metabolism for toxicological and efficacy studies.

  • Dose Extrapolation: Accurately scaling doses from animal models to human clinical trials.

  • Predicting Drug-Drug Interactions: Identifying potential interactions with co-administered drugs that are also metabolized by CYP enzymes.

  • Understanding Metabolite-Mediated Efficacy and Toxicity: Differentiating the pharmacological and toxicological contributions of the parent drug and its metabolites.

Comparative Metabolic Pathways of this compound

The primary metabolic pathway for this compound across all species studied is the oxidation of the terminal alcohol group on the ethoxyethyl side chain to a carboxylic acid, forming cetirizine.[4] However, the rate and extent of this conversion, as well as the formation of other metabolites, show considerable interspecies variability.

Metabolic Scheme of this compound

Hydroxyzine_Metabolism This compound This compound Cetirizine Cetirizine (Major Active Metabolite) This compound->Cetirizine Oxidation (Alcohol Dehydrogenase, CYP450s) Norchlorcyclizine Norchlorcyclizine (N-dealkylated metabolite) This compound->Norchlorcyclizine N-dealkylation (CYP450s) Other_Metabolites Other Minor Metabolites This compound->Other_Metabolites O-dealkylation, Hydroxylation

Caption: Primary metabolic pathways of this compound.

Species-Specific Metabolic Profiles
SpeciesPrimary Metabolite(s)Key Enzymes Involved (where known)Notable Characteristics
Human CetirizineCYP3A4, CYP3A5, Alcohol Dehydrogenase[4][7]Cetirizine is the major circulating metabolite, accounting for approximately 45% of the dose.[4] Other minor metabolites, including an N-dealkylated product (norchlorcyclizine), are also formed.[8]
Dog CetirizineLikely CYP3A orthologs (e.g., CYP3A12, CYP3A26)[2][9]This compound is rapidly and extensively converted to cetirizine. The area under the curve (AUC) for cetirizine is significantly higher (8-10 times) than that of the parent this compound.[10]
Rat Cetirizine, NorchlorcyclizineLikely CYP3A and other CYP orthologs[11][12]This compound is metabolized, with less than 2% of the drug excreted unchanged.[8] In vitro studies with rat liver microsomes show the formation of multiple metabolites through oxidation and N-dealkylation.[11]
Monkey CetirizineLikely CYP3A orthologs[13]Rhesus monkeys are often considered a good model for human drug metabolism due to similarities in their CYP enzyme profiles.[13]
Horse CetirizineNot fully elucidatedFollowing oral administration, both this compound and cetirizine can be detected in plasma for extended periods.[1]

Key Enzymes in this compound Metabolism

The cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases, plays a central role in the phase I metabolism of a vast array of xenobiotics, including this compound.

  • Humans: In vitro studies have unequivocally identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the metabolism of this compound.[7] This has significant clinical implications, as co-administration of potent CYP3A4/5 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin, St. John's Wort) can alter the plasma concentrations of this compound and its metabolites, potentially leading to adverse effects or reduced efficacy.

  • Dogs: While the specific canine CYP isoforms have not been definitively identified for this compound metabolism, the CYP3A subfamily in dogs, which includes CYP3A12 and CYP3A26 , is known to metabolize many of the same substrates as human CYP3A4.[2][9] Given the rapid conversion of this compound to cetirizine observed in dogs, it is highly probable that these CYP3A orthologs are the key players.

  • Rats and Monkeys: Similar to dogs, the specific CYP isoforms involved in this compound metabolism in rats and monkeys have not been fully elucidated. However, based on the known substrate specificities of CYP enzymes across species, it is reasonable to hypothesize that orthologs of the CYP3A subfamily are also the primary catalysts in these species.[12][13] It is important to note that rats and monkeys possess multiple CYP3A isoforms with overlapping but distinct substrate specificities, which can contribute to species-specific metabolic profiles.[6]

Experimental Protocols for Studying this compound Metabolism

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism using Liver Microsomes

This protocol allows for the investigation of the metabolic stability of this compound and the identification of its metabolites in a controlled environment.

Objective: To determine the rate of this compound metabolism and identify the resulting metabolites in liver microsomes from different species.

Materials:

  • Pooled liver microsomes (human, dog, rat, monkey)

  • This compound solution (in a suitable solvent like methanol or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Experimental Workflow:

a cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw liver microsomes on ice B Prepare incubation mixture: Buffer + Microsomes A->B D Pre-incubate mixture at 37°C for 5 min C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system and this compound D->E F Incubate at 37°C with shaking E->F G Terminate reaction at various time points with cold acetonitrile F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for in vitro this compound metabolism assay.

Step-by-Step Protocol:

  • Preparation of Incubation Mixtures:

    • On ice, thaw the liver microsomes from the desired species.

    • In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer (pH 7.4) and the liver microsomes to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-incubate the microsome-buffer mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound solution to the pre-warmed mixture. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Sample Collection and Processing:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify the formed metabolites (e.g., cetirizine, norchlorcyclizine).[14]

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life (t½).

  • Calculate the intrinsic clearance (CLint) from the half-life and the microsomal protein concentration.

  • Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines the procedure for an in vivo study to determine the pharmacokinetic profiles of this compound and its metabolites.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a relevant animal model (e.g., rat or dog).

Materials:

  • Test animals (e.g., Sprague-Dawley rats or Beagle dogs)

  • This compound formulation for oral or intravenous administration

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system for bioanalysis

Experimental Workflow:

b A Acclimatize animals B Administer this compound (Oral or IV) A->B C Collect blood samples at pre-defined time points B->C D Collect urine and feces (optional) B->D E Process blood to obtain plasma C->E F Extract drug and metabolites from plasma, urine, and feces D->F E->F G Analyze extracts by LC-MS/MS F->G H Perform pharmacokinetic analysis G->H

Caption: Workflow for in vivo pharmacokinetic study of this compound.

Step-by-Step Protocol:

  • Animal Dosing:

    • Acclimatize the animals to the laboratory conditions for at least one week prior to the study.

    • Fast the animals overnight before dosing (water ad libitum).

    • Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect the blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • If conducting a mass balance study, house the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Processing:

    • Process the blood samples by centrifugation to obtain plasma.

    • Store all biological samples (plasma, urine, feces) at -80°C until analysis.

    • Prior to analysis, extract this compound and its metabolites from the biological matrices using a suitable method such as liquid-liquid extraction or solid-phase extraction.[14]

  • Bioanalysis:

    • Quantify the concentrations of this compound and its metabolites in the processed samples using a validated LC-MS/MS method.[7][14]

Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) for both this compound and its metabolites.

  • Compare the pharmacokinetic parameters across different species to identify significant differences.

Conclusion and Future Directions

The metabolism of this compound, particularly its conversion to the active metabolite cetirizine, is a critical determinant of its overall pharmacological profile. While the primary metabolic pathway is conserved across species, significant quantitative differences exist, largely driven by variations in CYP3A enzyme activity. Humans and dogs exhibit extensive and rapid conversion of this compound to cetirizine, making the dog a potentially suitable preclinical model for certain aspects of this compound's disposition. However, further detailed comparative studies, especially in rats and non-human primates, are warranted to fully characterize the metabolic profiles and to identify any unique or disproportionate metabolites.

Future research should focus on:

  • Quantitative in vitro metabolism studies using liver microsomes and hepatocytes from a wider range of species to directly compare the intrinsic clearance and metabolite formation rates.

  • Reaction phenotyping studies using a panel of recombinant CYP enzymes from different species to definitively identify the specific isoforms responsible for this compound metabolism.

  • In vivo pharmacokinetic studies in rats and monkeys to provide a more complete picture of the interspecies differences in the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

  • Investigation of the pharmacological activity and potential toxicity of minor metabolites, such as norchlorcyclizine, to fully assess their contribution to the overall effects of this compound.

By employing the methodologies outlined in this guide and focusing on these key research areas, the scientific community can build a more comprehensive understanding of this compound's metabolism, ultimately leading to more informed drug development decisions and safer and more effective therapeutic use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, this compound. Retrieved from [Link]

  • Lamei, A. S., & El-baassir, K. A. (2014). In vitro identification of metabolites of verapamil in rat liver microsomes. Acta Pharmaceutica Sinica B, 4(2), 158-163.
  • Simons, F. E., Simons, K. J., & Frith, E. M. (1984). The pharmacokinetics and antihistaminic of the H1 receptor antagonist this compound. The Journal of allergy and clinical immunology, 73(1 Pt 1), 69–75.
  • Wikipedia contributors. (2024, October 26). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Parant, F., Peyrière, H., & Blayac, J. P. (2005). This compound and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA). Therapeutic drug monitoring, 27(4), 525–528.
  • Eriksen, H., Houghton, R., Green, R., & Scarth, J. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry.
  • Kowalski, P., & Oledzka, I. (2014). Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Acta Poloniae Pharmaceutica, 71(5), 775-781.
  • Knych, H. K., Vale, A., & McKemie, D. S. (2019). Pharmacokinetics of this compound and cetirizine following oral administration of this compound to exercised Thoroughbred horses. Journal of veterinary pharmacology and therapeutics, 42(6), 674–681.
  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). This compound and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of this compound to healthy dogs.
  • Bizikova, P., Papich, M. G., & Olivry, T. (2008). This compound and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of this compound to healthy dogs. ResearchGate. Retrieved from [Link]

  • Wojtan, P., Karbownik, A., & Szpot, P. (2021). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of this compound and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. International Journal of Legal Medicine, 135(6), 2415-2426.
  • Eriksen, H., Houghton, R., Green, R., & Scarth, J. (2002). Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. Moru.ox.ac.uk. Retrieved from [Link]

  • Uno, Y., Uehara, S., & Fujimaki, Y. (2022). A Comprehensive Investigation of Dog Cytochrome P450 3A (CYP3A) Reveals a Functional Role of Newly Identified CYP3A98 in Small Intestine. Drug Metabolism and Disposition, 50(9), 1184-1192.
  • He, L., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.
  • Wikipedia contributors. (2024, October 26). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Shiraga, T., et al. (1992). In vitro metabolism of FK-506 in rat, rabbit, and human liver microsomes: identification of a major metabolite and of cytochrome P450 3A as the major enzymes responsible for its metabolism. Archives of biochemistry and biophysics, 293(2), 265–271.
  • Pasanen, M. (2000). Species differences in CYP enzymes. CORE. Retrieved from [Link]

  • von Moltke, L. L., Greenblatt, D. J., & Cotreau-Bibbo, M. M. (1994). Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes. Pharmacology, 49(4), 235–244.
  • Li, Y., et al. (2005). Role of rat liver cytochrome P450 3A and 2D in metabolism of imrecoxib. Acta pharmacologica Sinica, 26(7), 887–892.
  • KEGG DRUG: this compound. (n.d.). Genome.jp. Retrieved from [Link]

  • SingleCare Team. (2024, August 20). This compound pamoate vs. HCl: What's the difference?. SingleCare. Retrieved from [Link]

  • Braeuning, A., et al. (2020). Cross-species analysis of hepatic cytochrome P450 and transport protein expression. Archives of Toxicology, 94(12), 4083-4101.
  • Uno, Y., et al. (2023). Liver microsomal cytochrome P450 3A-dependent drug oxidation activities in individual dogs. Xenobiotica, 53(5), 435-442.
  • Gentile, D. M., et al. (1996). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 24(11), 1215-1222.
  • Knych, H. K., et al. (2021). Plasma and urine pharmacokinetics of this compound and cetirizine following repeated oral administrations to exercised horses. Mad Barn. Retrieved from [Link]

  • Gengo, F. M., Dabronzo, J., & Yurchak, A. M. (1987). The relative antihistaminic and psychomotor effects of this compound and cetirizine. Clinical Pharmacology & Therapeutics, 42(3), 265–272.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyzine
Reactant of Route 2
Reactant of Route 2
Hydroxyzine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.